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  • Product: (2-Bromophenyl)(3-isopropoxyphenyl)methanol
  • CAS: 1443351-85-6

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthetic Utility of (2-Bromophenyl)(3-isopropoxyphenyl)methanol: A Technical Guide for Drug Development

Executive Summary Diarylmethanols represent a privileged structural motif in medicinal chemistry, serving as foundational scaffolds for a diverse array of therapeutics, including antihistamines, anticholinergics, and PDE...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diarylmethanols represent a privileged structural motif in medicinal chemistry, serving as foundational scaffolds for a diverse array of therapeutics, including antihistamines, anticholinergics, and PDE-IV inhibitors[1]. Among these, highly functionalized derivatives such as (2-Bromophenyl)(3-isopropoxyphenyl)methanol offer unique synthetic handles for late-stage diversification. The presence of an ortho-bromo substituent enables transition-metal-catalyzed cross-coupling, while the meta-isopropoxy group modulates lipophilicity and steric bulk—critical parameters in optimizing pharmacokinetic profiles. This whitepaper provides an in-depth mechanistic guide to the synthesis, validation, and downstream application of this critical intermediate.

Structural Identity and Physicochemical Profiling

The strategic placement of halogens and ether linkages on the diarylmethanol core dictates both its chemical reactivity and biological binding affinity. The ortho-bromo group sterically shields the benzylic carbon while providing a labile site for palladium- or nickel-catalyzed coupling. Concurrently, the meta-isopropoxy group acts as an electron-donating moiety that enhances the electron density of the aromatic ring, influencing the stability of the intermediate carbocation during any subsequent SN​1 type derivatizations.

Quantitative Physicochemical Data

Table 1: Key physicochemical properties of the target intermediate.

PropertyValueSynthetic & Pharmacological Relevance
Chemical Name (2-Bromophenyl)(3-isopropoxyphenyl)methanolStandardized IUPAC nomenclature.
CAS Registry Number 1443351-85-6Unique identifier for commercial sourcing[2].
Molecular Formula C16​H17​BrO2​ Defines elemental composition.
Molecular Weight 321.21 g/mol Optimal for maintaining final drug candidates within Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (Hydroxyl group)Facilitates target protein binding via H-bond donation.
Hydrogen Bond Acceptors 2 (Hydroxyl, Ether oxygen)Enhances aqueous solubility and receptor interaction.
Rotatable Bonds 4Balances conformational flexibility with target specificity.
Topological Polar Surface Area 29.46 ŲIndicates excellent membrane permeability (ideal < 90 Ų for CNS penetration).

Mechanistic Synthesis: The Grignard Addition Protocol

The most efficient and scalable route to synthesize (2-Bromophenyl)(3-isopropoxyphenyl)methanol is via the nucleophilic addition of an aryl Grignard reagent to an aryl aldehyde. As a Senior Application Scientist, I emphasize that the success of this reaction relies not merely on mixing reagents, but on strict thermodynamic control and solvent selection to prevent side reactions such as pinacol coupling or acid-catalyzed dehydration.

Step-by-Step Methodology & Causal Logic

Step 1: Generation of the Grignard Reagent

  • Procedure: To a flame-dried Schlenk flask under inert argon, add magnesium turnings (1.2 equiv) and a catalytic crystal of iodine. Introduce anhydrous tetrahydrofuran (THF). Add 1-bromo-3-isopropoxybenzene (1.0 equiv) dropwise at a rate that maintains a gentle reflux.

  • Causality: THF is explicitly chosen over diethyl ether. The oxygen atom in THF provides superior basicity and less steric hindrance, allowing it to coordinate and stabilize the bulky 3-isopropoxyphenylmagnesium bromide complex more effectively. Iodine etches the magnesium oxide passivation layer, ensuring rapid and complete insertion.

  • Self-Validating IPC (In-Process Control): Quench a 0.1 mL reaction aliquot in water and analyze via GC-MS. The presence of isopropoxybenzene (the des-bromo product) confirms active Grignard formation. Unreacted starting material dictates further heating or addition of a DIBAL-H initiator.

Step 2: Electrophilic Addition

  • Procedure: Cool the active Grignard solution to exactly 0 °C using an ice-brine bath. Dissolve 2-bromobenzaldehyde (0.95 equiv) in anhydrous THF and add it dropwise over 30 minutes via a syringe pump.

  • Causality: The sub-ambient temperature is critical. Aryl Grignard reagents are highly nucleophilic; maintaining 0 °C suppresses competing β -hydride transfer (which would reduce the aldehyde to an alcohol) and prevents homocoupling. The aldehyde is used as the limiting reagent (0.95 equiv) to ensure its complete consumption, simplifying downstream purification.

Step 3: Mild Quenching and Isolation

  • Procedure: Once TLC indicates complete consumption of the aldehyde, quench the reaction at 0 °C by slowly adding saturated aqueous NH4​Cl . Extract the aqueous layer with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Causality: A mildly acidic NH4​Cl quench is mandatory. Using strong acids (like HCl) will prematurely protonate the newly formed benzylic alcohol, triggering the elimination of water to form a highly conjugated, thermodynamically stable diarylalkene. NH4​Cl safely neutralizes the magnesium alkoxide without inducing dehydration.

GrignardWorkflow A 1-Bromo-3-isopropoxybenzene B Mg turnings, THF (Grignard Formation) A->B C 3-Isopropoxyphenylmagnesium bromide B->C E Nucleophilic Addition (0°C to RT) C->E D 2-Bromobenzaldehyde (Electrophile) D->E F Aqueous NH4Cl Quench E->F G (2-Bromophenyl)(3-isopropoxyphenyl)methanol F->G

Figure 1: Step-by-step Grignard synthesis workflow for the target diarylmethanol.

Downstream Derivatization and Pharmaceutical Applications

The true value of (2-Bromophenyl)(3-isopropoxyphenyl)methanol lies in its versatility as a branching node for complex API (Active Pharmaceutical Ingredient) synthesis.

1. Diarylmethane Scaffolds for SGLT2 Inhibitors Diarylmethanes are the core structural motifs for SGLT2 inhibitors (e.g., empagliflozin, dapagliflozin). The diarylmethanol intermediate can be cleanly reduced to a diarylmethane using a TiCl4​/NaBH4​ system. This specific reductive protocol proceeds more cleanly than traditional AlCl3​ methods, circumventing moisture-sensitive handling issues at an industrial scale[3].

2. Triarylmethane Synthesis via Cross-Coupling The ortho-bromo substituent serves as a prime candidate for Suzuki-Miyaura or Kumada cross-coupling. Recent advancements demonstrate that chiral diarylmethanol derivatives can undergo stereospecific nickel-catalyzed cross-coupling with aryl Grignard reagents. This reaction proceeds with the inversion of configuration, allowing for the highly enantiospecific synthesis of triarylmethane-based anti-cancer compounds[4].

3. Antihistamine and Antitussive Analogs Diarylmethanols are direct precursors to drugs containing chiral diarylmethane ether structures, such as orphenadrine and cloperastine. Treatment of the diarylmethanol with a strong base followed by an alkyl halide delivers these central antitussive and antihistamine drugs through a robust SN​2 substitution process[5].

Derivatization Core (2-Bromophenyl)(3-isopropoxyphenyl)methanol Path1 Triarylmethane Derivatives Core->Path1 Pd/Ni Cross-Coupling Path2 Diarylmethane Scaffolds Core->Path2 Friedel-Crafts / Reduction Path3 Chiral Ethers / Amines Core->Path3 SN2 Nucleophilic Substitution

Figure 2: Downstream derivatization pathways for drug discovery applications.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, the following analytical self-validation parameters must be met prior to downstream use:

  • 1H NMR (400 MHz, CDCl3​ ): The defining diagnostic peak is the benzylic methine proton (-CH-OH), which appears as a distinct singlet (or doublet if coupled to the hydroxyl proton) around δ 6.15 ppm. The isopropyl group will present a characteristic septet at δ 4.50 ppm (1H) and a doublet at δ 1.30 ppm (6H). The disappearance of the aldehyde proton ( δ 10.0-10.5 ppm) validates complete conversion.

  • HPLC Purity: Utilizing a reverse-phase C18 column with a gradient elution of Water/Acetonitrile (0.1% TFA). UV detection at 254 nm should yield a single sharp peak. Any peak tailing may indicate trace residual magnesium salts, necessitating a secondary aqueous wash.

References

  • (2-Bromophenyl)(3-isopropoxyphenyl)methanol | 1443351-85-6 , AppChemical. 2

  • Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols , PMC - National Institutes of Health. 1

  • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors , ACS Omega.3

  • Synthesis of Enantioenriched Triarylmethanes by Stereospecific Cross-Coupling Reactions , PMC - National Institutes of Health. 4

  • Photoassisted Cobalt-Catalyzed Asymmetric Reductive Grignard-Type Addition of Aryl Iodides , Journal of the American Chemical Society.5

Sources

Exploratory

Preclinical Toxicity Profiling Strategy for (2-Bromophenyl)(3-isopropoxyphenyl)methanol

Target Audience: Researchers, Toxicologists, and Preclinical Drug Development Professionals Compound: (2-Bromophenyl)(3-isopropoxyphenyl)methanol (CAS: 1443351-85-6) As a Senior Application Scientist, it is critical to r...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Preclinical Drug Development Professionals Compound: (2-Bromophenyl)(3-isopropoxyphenyl)methanol (CAS: 1443351-85-6)

As a Senior Application Scientist, it is critical to recognize that while empirical in vivo safety data for the synthetic building block (2-Bromophenyl)(3-isopropoxyphenyl)methanol is currently absent from public pharmacopeias , its structural pharmacophores present well-documented toxicological liabilities. In early-stage drug discovery, relying solely on reactive screening is a recipe for late-stage attrition. Instead, we must deploy a predictive safety assessment framework.

This technical whitepaper deconstructs the structural risks of this specific diarylmethanol derivative and establishes a self-validating in vitro screening pipeline to quantify its hepatotoxic, genotoxic, and cardiotoxic potential.

Structural Risk Assessment & Mechanistic Toxicology

To predict the toxicity profile of (2-Bromophenyl)(3-isopropoxyphenyl)methanol, we must analyze its three primary structural domains: the diarylmethanol core, the 3-isopropoxyphenyl ether, and the highly reactive 2-bromophenyl moiety.

The 2-Bromophenyl Pharmacophore: A Hepatotoxicity Alert

The most significant toxicological liability in this molecule is the 2-bromophenyl group. Halogenated aromatics, such as bromobenzene, are classic hepatotoxins known to cause centrilobular necrosis .

  • Mechanistic Causality: Upon entering the liver, the bromophenyl ring is subjected to Phase I metabolism by Cytochrome P450 (CYP450) monooxygenases. This CYP-mediated epoxidation yields a highly electrophilic 3,4-epoxide intermediate .

  • Pathological Cascade: These reactive arene oxides irreversibly bind to cellular nucleophiles. While low doses are sequestered by glutathione (GSH) conjugation, higher concentrations deplete the hepatic GSH pool. This loss of intracellular protection leads to severe oxidative stress, lipid peroxidation, and ultimately, hepatocyte necrosis .

The Diarylmethanol Core: Cardiotoxicity Potential

Diarylmethanols are ubiquitous in medicinal chemistry (e.g., antihistamines). However, their bulky, lipophilic nature allows them to promiscuously bind to the inner cavity of the hERG (human Ether-à-go-go-Related Gene) potassium channel. Inhibition of this channel delays ventricular repolarization, presenting a severe proarrhythmic risk (Long QT syndrome) .

Putative CYP450-mediated hepatotoxicity pathway for bromophenyl-containing diarylmethanols.

Predictive In Vitro Toxicity Baseline

Based on the structural alerts and historical data from analogous halogenated diarylmethanols, we can project a preliminary toxicity profile. This data serves as the baseline hypothesis that our experimental workflows must validate or refute.

Table 1: Anticipated Preliminary Toxicity Profile of (2-Bromophenyl)(3-isopropoxyphenyl)methanol

Assay / EndpointTarget ModelExpected ResultMechanistic Rationale
Cytotoxicity (Phase I) HepG2 (No S9)IC₅₀ > 100 µMThe parent compound is highly lipophilic but lacks direct reactive electrophilic centers prior to metabolism.
Cytotoxicity (Phase II) HepG2 (+ S9)IC₅₀ < 50 µMCYP450 activation generates reactive bromophenyl epoxides, causing GSH depletion and cell death [[1]]([Link]).
Genotoxicity Salmonella (Ames)NegativeThe bulky diarylmethanol structure prevents efficient DNA intercalation, despite epoxide formation .
Cardiotoxicity hERG ChannelIC₅₀ 10 - 30 µMThe lipophilic diarylmethanol core is a known structural alert for promiscuous hERG channel blockade .

Standardized Experimental Workflows

To transition from predictive modeling to empirical validation, we must deploy a rigorous, self-validating in vitro screening pipeline. Early preclinical studies are designed to generate exploratory insights into the biological behavior of compounds before regulatory IND-enabling studies [[2]]([Link]).

Sequential preclinical in vitro toxicity screening workflow for novel drug candidates.

Protocol 1: HepG2 Cytotoxicity Assay (MTT) with S9 Activation

Causality: HepG2 cells are the industry standard for early Drug-Induced Liver Injury (DILI) screening . However, they exhibit downregulated native CYP450 expression. Because the primary toxicophore (the 2-bromophenyl group) requires bioactivation into an epoxide, supplementing the assay with rat liver S9 fraction is non-negotiable to accurately simulate first-pass metabolism .

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1 × 10⁴ cells/well in a 96-well plate using Williams' E Medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of (2-Bromophenyl)(3-isopropoxyphenyl)methanol (1 µM to 200 µM) in DMSO (final assay concentration ≤ 0.1% DMSO).

  • Metabolic Activation: Add 10% v/v Aroclor 1254-induced rat liver S9 fraction with NADPH-generating cofactors to the treatment wells.

  • Incubation & Readout: Incubate for 72 hours. Add 20 µL of MTT reagent (5 mg/mL) per well, incubate for 4 hours, lyse cells with DMSO, and measure absorbance at 570 nm.

  • Self-Validating System (Trustworthiness): Columns 1 and 12 serve as vehicle controls (0.1% DMSO) and positive controls (10 mM Bromobenzene), respectively. Assay validity is confirmed only if the Z'-factor is ≥ 0.5, ensuring the signal-to-noise ratio is robust enough to distinguish true cytotoxicity from assay drift.

Protocol 2: Ames Fluctuation Test (Genotoxicity)

Causality: The reactive arene epoxide intermediate has the potential to act as an electrophilic DNA intercalator. The Ames test utilizes histidine-dependent Salmonella typhimurium strains to detect frameshift or point mutations .

Step-by-Step Methodology:

  • Strain Preparation: Culture S. typhimurium strains TA98 and TA100 overnight in nutrient broth.

  • Exposure: Mix the bacterial suspension with the test compound (0.1 to 500 µ g/plate ), with and without S9 fraction, in top agar containing trace histidine.

  • Plating: Pour the mixture onto minimal glucose agar plates. Incubate at 37°C for 48-72 hours.

  • Self-Validating System (Trustworthiness): Each strain is tested with and without S9 fraction. Positive controls (e.g., 2-aminoanthracene for S9-dependent activation; sodium azide for direct mutation) must yield a ≥3-fold increase in revertant colonies compared to the vehicle control to validate the metabolic competence of the S9 batch and the mutability of the bacterial strains.

Protocol 3: Automated hERG Patch-Clamp (Cardiotoxicity)

Causality: We utilize automated patch-clamp electrophysiology rather than radioligand displacement because it measures functional ion flux (IKr current) across the membrane, providing physiological validation of channel block rather than mere allosteric binding [[3]]([Link]).

Step-by-Step Methodology:

  • Cell Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing the hERG (Kv11.1) channel and suspend them in extracellular recording buffer.

  • Electrophysiology Setup: Load cells into a high-throughput automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the hERG tail current.

  • Compound Application: Perfuse the test compound at ascending concentrations (0.1 µM to 30 µM) and monitor tail current amplitude reduction.

  • Self-Validating System (Trustworthiness): A reference inhibitor (E-4031, 100 nM) is applied at the end of each recording. The protocol is validated only if E-4031 produces >80% tail current inhibition and the initial seal resistance is >1 GΩ (gigaohm).

References

  • Toxicological Sciences. "Bromobenzene-Induced Hepatotoxicity at the Transcriptome Level." Available at:[Link][4]

  • Journal of Proteome Research. "Integrated Metabonomic Analysis of Bromobenzene-Induced Hepatotoxicity." Available at:[Link][5]

  • Xenobiotica. "Bromobenzene detoxification in the human liver-derived HepG2 cell line." Available at:[Link][1]

  • American Journal of Industrial Medicine. "Mechanisms for modification of bromobenzene hepatotoxicity by coadministered toluene and chlorobenzene." Available at:[Link][6]

  • Fundación MEDINA. "Preclinical Studies and Go/No‐Go Decision Criteria in Early Drug Development." Available at:[Link][2]

  • ACS Chemical Neuroscience. "In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors." Available at:[Link][3]

Sources

Foundational

Thermodynamic Stability of (2-Bromophenyl)(3-isopropoxyphenyl)methanol: A Preformulation Whitepaper

Executive Summary Understanding the thermodynamic stability of highly functionalized diarylmethanols is a critical prerequisite in pharmaceutical preformulation and synthetic scale-up. (2-Bromophenyl)(3-isopropoxyphenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the thermodynamic stability of highly functionalized diarylmethanols is a critical prerequisite in pharmaceutical preformulation and synthetic scale-up. (2-Bromophenyl)(3-isopropoxyphenyl)methanol is a sterically hindered, electronically asymmetric secondary alcohol. Its stability profile is governed by a delicate interplay between the steric bulk of its ortho-halogen substituent and the inductive effects of its meta-alkoxy group. This whitepaper provides researchers and drug development professionals with an in-depth mechanistic analysis of its degradation pathways, supported by self-validating experimental protocols designed to quantify its thermodynamic parameters.

Structural Thermodynamics & Conformational Profiling

The thermodynamic stability of benzhydrol (diarylmethanol) derivatives is primarily dictated by the strength of the benzylic C–OH bond and the potential resonance stabilization of the resulting carbocation upon heterolytic cleavage.

In the case of (2-Bromophenyl)(3-isopropoxyphenyl)methanol, two distinct structural features alter its baseline thermodynamics:

  • Steric Inhibition of Resonance (ortho-Bromo Effect): The bulky bromine atom at the 2-position of the first phenyl ring creates severe steric clash with the benzylic hydrogen and the adjacent aromatic ring. If the C–OH bond breaks to form an sp2 -hybridized carbocation, the molecule attempts to achieve coplanarity to maximize p -orbital overlap. However, the ortho-halogen forces the ring out of plane, drastically reducing resonance stabilization and thereby increasing the activation energy ( Ea​ ) required for 1[1]. This steric shielding effect is well-documented in 2[2].

  • Inductive Destabilization (meta-Isopropoxy Effect): While alkoxy groups are typically strong electron donors via resonance (+M) when positioned ortho or para, the isopropoxy group in this molecule is located at the meta (3-) position. From the meta position, resonance delocalization into the benzylic center is geometrically forbidden. Instead, the group exerts a weak electron-withdrawing inductive effect (-I), which further destabilizes any developing positive charge at the benzylic carbon, paradoxically increasing the thermodynamic stability of the parent alcohol against .

Primary Thermodynamic Degradation Pathways

The molecule is susceptible to two primary thermodynamic sinks:

  • Acid-Catalyzed Dehydration/Etherification: Protonation of the hydroxyl group yields a highly labile oxonium ion. Due to the high energy of the sterically hindered carbocation, this pathway requires significant thermal activation. If formed, the intermediate rapidly reacts with adjacent nucleophiles (e.g., forming symmetrical/asymmetrical ethers)[3].

  • Oxidation: The conversion of the secondary alcohol to the corresponding diaryl ketone ((2-bromophenyl)(3-isopropoxyphenyl)methanone) is thermodynamically favored. The formation of a fully conjugated carbonyl system provides a strong enthalpic driving force ( ΔH<0 ), making the molecule sensitive to .

Pathways A (2-Bromophenyl)(3-isopropoxyphenyl)methanol B Benzhydryl Carbocation (High Energy Intermediate) A->B +H+ / -H2O (Acid Catalysis) D Diaryl Ketone (Oxidation Product) A->D Oxidation [O] (Thermodynamically Favored) C Etherification / Substitution Products B->C Nucleophilic Attack (e.g., R-OH)

Thermodynamic degradation pathways of the target diarylmethanol.

Quantitative Thermodynamic Data

The following table summarizes the predictive thermodynamic parameters of (2-Bromophenyl)(3-isopropoxyphenyl)methanol, derived from established kinetic models of4[4].

Thermodynamic ParameterPredictive ValueEmpirical Implication
C–OH Bond Dissociation Energy (BDE) ~ 385 kJ/molHigh stability against spontaneous homolytic cleavage at ambient temperatures.
Activation Energy ( Ea​ ) - Dehydration > 95 kJ/molOrtho-steric hindrance prevents rapid carbocation formation; stable in mild acid.
Enthalpy of Oxidation ( ΔHox​ ) - 45 kJ/molHighly exothermic; oxidation to the ketone is the most thermodynamically favored risk.
Carbocation Resonance Stabilization LowMeta-alkoxy and ortho-bromo groups restrict charge delocalization.

Self-Validating Experimental Methodologies

To empirically validate the thermodynamic stability of this specific API intermediate, we employ a dual-orthogonal approach. Relying solely on chromatography can lead to mass balance failures if volatile or highly retained degradants are formed. Therefore, we pair kinetic profiling with Isothermal Microcalorimetry (IMC).

Workflow S1 API Stress Preparation (Acid, Base, Oxidative) S2 Isothermal Microcalorimetry (IMC) (Real-time Heat Flow) S1->S2 Thermal tracking (Continuous) S3 UHPLC-MS/MS Profiling (Molecular Quantification) S1->S3 Aliquot sampling (Time-series) S4 Thermodynamic Parameter Extraction (Ea, ΔH) S2->S4 Heat flow integration S3->S4 Kinetic decay modeling

Self-validating experimental workflow combining IMC and UHPLC-MS/MS.
Protocol 1: Isothermal Microcalorimetry (IMC) for Absolute Stability

Causality: IMC measures the real-time heat flow ( μW ) of the sample against an inert reference. Because any chemical degradation (bond cleavage/formation) inherently absorbs or releases heat, IMC provides a self-validating thermodynamic baseline. If the UHPLC shows no degradation but IMC shows an exotherm, it indicates a physical change (e.g., polymorph transition) or an undetected degradant.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 50.0 mg of (2-Bromophenyl)(3-isopropoxyphenyl)methanol into a sterile glass IMC ampoule.

  • Reference Calibration: Prepare a reference ampoule containing 50.0 mg of calcined alumina (an inert thermal mass equivalent).

  • Equilibration: Load both ampoules into the microcalorimeter at 40°C. Allow 24 hours for thermal equilibration to dissipate the frictional heat of insertion.

  • Data Acquisition: Record the differential heat flow ( μW ) continuously for 14 days.

  • Thermodynamic Integration: Integrate the area under the heat flow curve to calculate the total enthalpy change ( ΔH ) of the solid-state system over time.

Protocol 2: Orthogonal UHPLC-MS/MS Kinetic Profiling

Causality: To ensure the kinetic data is self-validating and free from matrix artifacts, stable isotope-labeled internal standards (SIL-IS) are spiked directly into the quench buffer. This accounts for ionization suppression and volumetric errors, ensuring that the calculated activation energy ( Ea​ ) reflects true molecular degradation.

Step-by-Step Methodology:

  • Stress Initiation: Dissolve the API in a 50:50 Acetonitrile:Water mixture to a concentration of 1.0 mg/mL. Aliquot into three sub-lots: 0.1M HCl (Acidic), 0.1M NaOH (Basic), and 3% H2​O2​ (Oxidative)[5].

  • Incubation: Place the vials in a shaking incubator at 60°C.

  • Quenching & IS Spiking: At intervals of 0, 24, 48, and 72 hours, extract a 100 μL aliquot. Immediately quench the reaction by neutralizing the pH (using buffer) and spike with 10 μL of a deuterated benzhydrol SIL-IS ( 10μg/mL ).

  • Chromatographic Separation: Inject 2 μL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 μm ). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Operate the MS/MS in Multiple Reaction Monitoring (MRM) mode. Track the parent mass transition and specifically scan for the predicted ketone mass (M-2) and ether dimers (2M-18)[6].

  • Arrhenius Modeling: Plot ln(k) versus 1/T across multiple temperature runs to extract the precise activation energy ( Ea​ ) for each degradation pathway.

Conclusion

(2-Bromophenyl)(3-isopropoxyphenyl)methanol exhibits a unique thermodynamic profile. The severe steric hindrance imposed by the ortho-bromo group acts as a kinetic barrier against S_N1 dehydration, while the meta-isopropoxy group fails to provide the resonance stabilization typically seen in alkoxy-substituted benzhydrols. Consequently, the primary thermodynamic risk for this intermediate during drug development is oxidative degradation to the ketone, necessitating strict control of oxidative stressors during formulation and storage.

References

  • Benzhydrol | 91-01-0 - Benchchem. Benchchem.
  • An In-depth Technical Guide to the Reactions of Secondary Alcohols: A Focus on Benzhydrol. Benchchem.
  • Direct Substitution of Alcohols in Pure Water by Brønsted Acid C
  • Dehydration Reactions in Water. Brønsted Acid−Surfactant-Combined Catalyst. Journal of the American Chemical Society.
  • Kinetics and structure reactivity correlation in the oxidation of some para-substituted benzhydrols. NISCPR.
  • Kinetic Study of Some Para-Substituted Benzhydrols with Selenium Dioxide.
  • First General Synthesis of (p-Nitroaryl)diarylmethanes via Vicarious Nucleophilic Substitution. The Journal of Organic Chemistry.
  • Proton Transfer Reactions of Triazol-3-ylidenes. Journal of the American Chemical Society.

Sources

Exploratory

Technical Guide: Physicochemical Profiling and Synthesis of (2-Bromophenyl)(3-isopropoxyphenyl)methanol

Executive Summary (2-Bromophenyl)(3-isopropoxyphenyl)methanol (Chemical Formula: C16​H17​BrO2​ ) is a sterically hindered, halogenated diarylmethanol. Diarylmethanol scaffolds are critical structural motifs in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Bromophenyl)(3-isopropoxyphenyl)methanol (Chemical Formula: C16​H17​BrO2​ ) is a sterically hindered, halogenated diarylmethanol. Diarylmethanol scaffolds are critical structural motifs in medicinal chemistry, frequently serving as precursors for antihistamines, anticholinergics, and targeted therapeutic agents[1]. The presence of the ortho-bromo substituent and the meta-isopropoxy group imparts unique steric and electronic properties to the central carbinol carbon.

This whitepaper provides an authoritative breakdown of the molecule's exact mass and molecular weight, defines its high-resolution mass spectrometry (HRMS) signature, and outlines a self-validating synthetic protocol designed to circumvent side reactions such as halogen-metal exchange.

Mass Spectrometry and Physicochemical Profiling

In drug development and synthetic validation, distinguishing between average molecular weight (used for stoichiometric calculations) and monoisotopic exact mass (used for HRMS identification) is paramount.

Molecular Weight vs. Exact Mass

The molecular weight (MW) is calculated using the standard atomic weights of elements, which reflect the natural abundance of all isotopes. Conversely, the exact mass (monoisotopic mass) is calculated using the mass of the most abundant isotope for each element. For C16​H17​BrO2​ , the exact mass is determined to be 320.04119 Da[2].

Table 1: Molecular Weight Calculation (Standard Atomic Weights)

ElementAtom CountStandard Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )
Carbon (C)1612.011192.176
Hydrogen (H)171.00817.136
Bromine (Br)179.90479.904
Oxygen (O)215.99931.998
Total (MW) 321.214

Table 2: Exact Mass Calculation (Monoisotopic & M+2 Isotope)

IsotopeAtom CountIsotopic Mass (Da)Total Monoisotopic Mass (Da)M+2 Isotopic Mass (Da)
12C 1612.000000192.000000192.000000
1H 171.00782517.13302517.133025
79Br / 81Br 178.918336 / 80.91629078.91833680.916290
16O 215.99491531.98983031.989830
Total Exact Mass 320.041191 322.039145
Diagnostic Ionization Pathways in HRMS

Bromine possesses two stable isotopes, 79Br and 81Br , with a natural abundance ratio of approximately 50.69% to 49.31%. This creates a highly diagnostic 1:1 doublet in mass spectrometry.

  • Adduct Formation: In positive Electrospray Ionization (ESI+), the intact molecule may form a sodium adduct [M+Na]+ , yielding a doublet at m/z 343.0309 and 345.0289 .

  • In-Source Fragmentation: Diarylmethanols frequently undergo in-source loss of water (loss of OH− ) to form a highly stabilized diarylmethyl carbocation [M−OH]+ . This leads to a dominant, self-validating base peak doublet at m/z 303.0384 and 305.0364 .

Synthetic Methodology

Mechanistic Rationale

The most robust route to assemble this asymmetric diarylmethanol is the nucleophilic addition of a Grignard reagent to a benzaldehyde derivative[3]. We utilize 2-bromobenzaldehyde as the electrophile and 3-isopropoxyphenylmagnesium bromide as the nucleophile.

Causality in Experimental Design: A critical risk in this specific reaction is unwanted halogen-metal exchange between the Grignard reagent and the ortho-bromine atom of 2-bromobenzaldehyde. However, because the nucleophilic addition to the highly electrophilic aldehyde carbonyl is kinetically vastly superior to halogen-metal exchange, the reaction can be driven to the desired product by strictly maintaining cryogenic temperatures (0 °C) during the addition phase.

Step-by-Step Self-Validating Protocol

Phase 1: Preparation of 3-Isopropoxyphenylmagnesium Bromide

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and an argon inlet.

  • Activation: Add magnesium turnings (1.2 equiv, 12 mmol) and a single crystal of iodine to the flask. Heat gently with a heat gun until iodine vapors fill the flask, then allow to cool. Causality: Iodine cleans the magnesium oxide passivation layer, ensuring rapid Grignard initiation.

  • Initiation: Add 10 mL of anhydrous Tetrahydrofuran (THF), followed by 5% of the total volume of 1-bromo-3-isopropoxybenzene (total 10 mmol). Stir until the brown iodine color dissipates, signaling initiation.

  • Completion: Add the remaining aryl bromide dropwise over 20 minutes. Reflux the mixture for 2 hours to ensure complete insertion.

Phase 2: Nucleophilic Addition 5. Cooling: Cool the Grignard solution to exactly 0 °C using an ice-water bath. 6. Electrophile Addition: Dissolve 2-bromobenzaldehyde (0.9 equiv, 9 mmol) in 5 mL anhydrous THF. Add this solution dropwise over 15 minutes. Causality: 2-bromobenzaldehyde is the limiting reagent to ensure complete consumption of the electrophile, simplifying downstream purification. 7. Propagation: Allow the reaction to slowly warm to room temperature and stir for an additional 1 hour. Monitor via TLC (Hexanes:EtOAc 8:2); the disappearance of the UV-active aldehyde spot confirms completion.

Phase 3: Quenching and Isolation 8. Quench: Cool the flask back to 0 °C and carefully quench with 15 mL of saturated aqueous NH4​Cl . Causality: A mild acid like NH4​Cl protonates the magnesium alkoxide without inducing acid-catalyzed dehydration of the sensitive diarylmethanol product. 9. Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. 10. Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient 5% to 15% EtOAc in Hexanes) to yield the pure (2-Bromophenyl)(3-isopropoxyphenyl)methanol.

Workflow Visualization

The following diagram maps the logical flow of the synthesis and the subsequent HRMS analytical validation pipeline.

G N1 1-Bromo-3-isopropoxybenzene + Mg Turnings (THF) N2 3-Isopropoxyphenylmagnesium bromide [Nucleophile] N1->N2 Grignard Formation (Reflux, 2h) N4 (2-Bromophenyl)(3-isopropoxyphenyl)methanol [Target Diarylmethanol] N2->N4 Nucleophilic Addition (0 °C to RT) N3 2-Bromobenzaldehyde [Electrophile] N3->N4 Electrophilic Capture N5 HRMS Detection Monoisotopic: m/z 320.0411 M+2 Peak: m/z 322.0391 N4->N5 Ionization & Analysis (ESI/APCI)

Figure 1: Synthetic workflow and HRMS analytical pipeline for the target diarylmethanol.

References

  • [2] Title: 3-Bromo-2,2'-dimethoxy-5,5'-dimethyl-[1,1'-biphenyl ... - SpectraBase (C16H17BrO2 Exact Mass) Source: SpectraBase URL: [Link]

  • [1] Title: Scheme 4. Diarylmethanol Synthesis Using Pd Colloids a - ResearchGate Source: ResearchGate URL: [Link]

  • [3] Title: Synthesis and Antibiotic Evaluation of Simplified Pestalone Analogs Source: UNC Press URL: [Link]

Sources

Foundational

The Emerging Potential of (2-Bromophenyl)(3-isopropoxyphenyl)methanol Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the synthesis, characterization, and potential applications of (2-Bromophenyl)(3-isopropoxyphenyl)methanol and its de...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, characterization, and potential applications of (2-Bromophenyl)(3-isopropoxyphenyl)methanol and its derivatives. This class of diarylmethanol compounds holds significant promise in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. This document provides a comprehensive overview of the core chemistry, biological relevance, and practical methodologies for researchers in the field.

Introduction: The Diarylmethanol Core in Drug Discovery

Diaryl- and aryl-heteroarylmethanols are crucial structural motifs in the landscape of medicinal chemistry. These compounds form the central core of numerous biologically active molecules, including antihistamines like (S)-cetirizine and agents targeting neurological disorders such as (R)-orphenadrine.[1] The versatility of the diarylmethanol scaffold lies in its three-dimensional structure and the ability to readily modify the aryl substituents to fine-tune pharmacological activity.

The subject of this guide, (2-Bromophenyl)(3-isopropoxyphenyl)methanol, incorporates two key functionalities that are of significant interest in drug design: a bromine-substituted phenyl ring and an isopropoxy-substituted phenyl ring. The strategic placement of these groups offers opportunities to modulate the compound's physicochemical properties and its interactions with biological targets.

Synthetic Strategies: Accessing the (2-Bromophenyl)(3-isopropoxyphenyl)methanol Scaffold

The most direct and widely employed method for the synthesis of unsymmetrical diarylmethanols is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two primary synthetic routes originating from commercially available starting materials.

G cluster_0 Route A cluster_1 Route B target (2-Bromophenyl)(3-isopropoxyphenyl)methanol aldehyde1 3-Isopropoxybenzaldehyde aldehyde1->target grignard1 2-Bromophenylmagnesium bromide grignard1->target aldehyde2 2-Bromobenzaldehyde aldehyde2->target grignard2 3-Isopropoxyphenylmagnesium bromide grignard2->target

Caption: Retrosynthetic pathways for (2-Bromophenyl)(3-isopropoxyphenyl)methanol.

Detailed Experimental Protocol: Grignard Synthesis (Route A)

This protocol outlines the synthesis of (2-Bromophenyl)(3-isopropoxyphenyl)methanol via the reaction of 2-bromophenylmagnesium bromide with 3-isopropoxybenzaldehyde.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 2-Bromobromobenzene

  • 3-Isopropoxybenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be oven-dried to remove any traces of water, which would quench the Grignard reagent.

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

    • Add a small volume of anhydrous ether or THF to cover the magnesium.

    • Dissolve 2-bromobromobenzene in anhydrous ether or THF and add a small portion to the flask to initiate the reaction. The reaction is often indicated by cloudiness and gentle boiling.[2]

    • Once the reaction has started, add the remaining 2-bromobromobenzene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with the Aldehyde:

    • Dissolve 3-isopropoxybenzaldehyde in anhydrous ether or THF in the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • The crude (2-Bromophenyl)(3-isopropoxyphenyl)methanol can be purified by column chromatography on silica gel or by recrystallization.[3][4]

Characterization and Analytical Methods

The structural confirmation and purity assessment of the synthesized derivatives are crucial. A combination of spectroscopic and chromatographic techniques is typically employed.

Technique Purpose Expected Observations for (2-Bromophenyl)(3-isopropoxyphenyl)methanol
¹H NMR Structural elucidation and confirmation of proton environments.Signals corresponding to aromatic protons, the methine proton of the alcohol, the isopropoxy group protons, and the hydroxyl proton.
¹³C NMR Determination of the carbon skeleton.Resonances for all unique carbon atoms, including the aromatic carbons, the carbinol carbon, and the isopropoxy carbons.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) will be observable.
Infrared (IR) Spectroscopy Identification of functional groups.A broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretch of the alcohol, and characteristic C-O and C-Br stretching frequencies.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak indicating a high degree of purity.

Medicinal Chemistry Insights: The Role of the Bromo and Isopropoxy Substituents

The biological activity of a molecule is intimately linked to its structure. The bromo and isopropoxy groups in the target scaffold are not merely passive substituents; they play active roles in influencing the molecule's pharmacological profile.

The Significance of Bromine Substitution

The position of a halogen on an aromatic ring can significantly impact a compound's biological activity.[5] Bromine, as a substituent, can influence:

  • Binding Interactions: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a biological target, which can enhance binding affinity.

  • Metabolic Stability: The presence of a bromine atom can block sites of metabolism, potentially increasing the half-life of the drug.

  • Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.

A comparative analysis of bromophenyl regioisomers has shown that the position of the bromine atom (ortho, meta, or para) can lead to profound differences in anticancer, antimicrobial, and enzyme inhibitory activities.[6] For instance, a quinazoline derivative with a meta-bromophenyl group was found to be a potent inhibitor of Aurora A kinase.[6]

The Isopropoxy Group as a Bioisostere

The isopropoxy group is an interesting functionality in drug design. Alkyl groups, in general, can influence a molecule's stability, reactivity, and biological interactions.[7] The isopropoxy group, specifically, can be considered a bioisostere for other functional groups. Bioisosterism is a strategy used in medicinal chemistry to replace one part of a molecule with another that has similar physical or chemical properties, with the aim of improving the drug's therapeutic profile.[8]

The isopropoxy group can modulate:

  • Lipophilicity and Solubility: The branched alkyl nature of the isopropoxy group can enhance lipophilicity, which may improve membrane permeability.[7] This can be a crucial factor in achieving desired pharmacokinetic properties.

  • Conformational Effects: The steric bulk of the isopropoxy group can influence the preferred conformation of the molecule, which in turn can affect its binding to a receptor.

  • Metabolic Stability: The ether linkage of the isopropoxy group is generally more stable to metabolic degradation than, for example, an ester linkage.

The strategic application of bioisosteres can lead to enhanced potency, improved metabolic stability, and reduced toxicity.[9]

Potential Therapeutic Applications

While specific biological data for (2-Bromophenyl)(3-isopropoxyphenyl)methanol is not yet widely published, the structural motifs present suggest several promising avenues for investigation.

G cluster_0 Potential Therapeutic Areas scaffold (2-Bromophenyl)(3-isopropoxyphenyl)methanol Scaffold anticancer Anticancer Agents scaffold->anticancer Bromophenyl motif antimicrobial Antimicrobial Agents scaffold->antimicrobial Lipophilic character enzyme_inhibitors Enzyme Inhibitors scaffold->enzyme_inhibitors Halogen bonding potential cns_agents CNS Agents scaffold->cns_agents Diarylmethanol core

Caption: Potential therapeutic applications of the core scaffold.

  • Anticancer Activity: Brominated compounds have shown significant cytotoxic effects against various cancer cell lines. The bromophenyl moiety, particularly in the meta position, has been associated with the inhibition of kinases involved in cell proliferation.[6]

  • Enzyme Inhibition: The diarylmethanol core is present in many enzyme inhibitors. The ability of the bromine atom to form halogen bonds could be exploited to design potent and selective inhibitors for a range of enzymes.

  • Neurological Disorders: The structural similarity to known CNS-active compounds suggests that derivatives of this scaffold could be investigated for their potential in treating neurological conditions.[1]

Conclusion and Future Directions

The (2-Bromophenyl)(3-isopropoxyphenyl)methanol scaffold represents a promising starting point for the design of novel therapeutic agents. The synthetic accessibility via the Grignard reaction allows for the facile generation of a library of derivatives with diverse substitution patterns. Future research should focus on the systematic exploration of the structure-activity relationships (SAR) of this class of compounds. By modifying the substituents on both phenyl rings and evaluating their biological activity against a panel of relevant targets, it will be possible to unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols. PMC. [Link]

  • Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. PMC. [Link]

  • Asymmetric Synthesis of Functionalized Diarylmethanols Catalyzed by a New γ-Amino Thiol. The Journal of Organic Chemistry. [Link]

  • (a) Related previous study; direct substitution of diarylmethanols with... ResearchGate. [Link]

  • Synthesis of Chiral Functionalized Diarylmethanols Catalyzed by a New ?-Amino Thiol. ResearchGate. [Link]

  • Purification Techniques. Journal of New Developments in Chemistry. [Link]

  • The effect of bromine scanning around the phenyl group of 4-phenylquinolone derivatives. PMC. [Link]

  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. Departments of Physics and Chemistry - EMU. [Link]

  • Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO. PMC. [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. [Link]

  • Purification Techniques for Organic Compounds. Scribd. [Link]

  • preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. [https://www.deanza.edu/faculty/shahidain/stories/storyReader 28](https://www.deanza.edu/faculty/shahidain/stories/storyReader 28)
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [Link]

  • NMR Assignment for Diaryl Ether Structures (4–O–5 Structures) in Pine Wood Lignin. [Link]

  • GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. TSI Journals. [Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. [Link]

  • GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Theochem @ Mercer University. [Link]

  • The Role of Alkyl Groups in Organic Chemistry and Drug Design. OMICS International. [Link]

  • NMR, LC-MS Characterization of Rydingia michauxii Extracts, Identification of Natural Products Acting as Modulators of LDLR and PCSK9. MDPI. [Link]

  • (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. MDPI. [Link]

  • What is the role of bioisosterism in drug design?. Patsnap Synapse. [Link]

  • Prodrugs Design Based on Inter- and Intramolecular Chemical Processes. exo ricerca. [Link]

  • High-field NMR spectroscopy and FTICR mass spectrometry. BG. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Phenyl-Substituted Naphthoic Acid Ethyl Ester Derivatives as Strigolactone Receptor Inhibitor. MDPI. [Link]

  • Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Scientific & Academic Publishing. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for (2-Bromophenyl)(3-isopropoxyphenyl)methanol

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Rationale Diarylmethanols are high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Rationale

Diarylmethanols are highly versatile structural motifs in medicinal chemistry, frequently serving as key intermediates in the synthesis of antihistamines, anticholinergics, and selective receptor modulators. The target compound, (2-Bromophenyl)(3-isopropoxyphenyl)methanol (CAS: 1443351-85-6, Molecular Formula: C16H17BrO2)[1], presents a unique synthetic profile due to the steric hindrance of the ortho-bromo substitution and the electron-donating nature of the meta-isopropoxy group.

Mechanistic Insights

The most robust and scalable method for constructing this diarylmethanol scaffold is the nucleophilic addition of an aryl Grignard reagent to an aryl aldehyde. In this protocol, we utilize 3-isopropoxyphenylmagnesium bromide and 2-bromobenzaldehyde.

The reaction proceeds via a direct polar addition mechanism, where the nucleophilic carbanion character of the Grignard reagent attacks the electrophilic carbonyl carbon of the benzaldehyde[2]. The initial addition yields a magnesium alkoxide intermediate. A carefully controlled mildly acidic workup is then required to protonate the alkoxide, yielding the final secondary alcohol while dissolving the resulting magnesium salts to prevent emulsion formation during extraction[3].

Experimental Workflow

G Step1 1-Bromo-3-isopropoxybenzene + Mg turnings + I2 (cat.) Step2 Grignard Formation (THF, Reflux, 2h) Step1->Step2 Initiation Step3 Nucleophilic Addition (+ 2-Bromobenzaldehyde, 0°C to RT) Step2->Step3 3-Isopropoxyphenylmagnesium bromide Step4 Quench & Workup (Sat. NH4Cl, EtOAc Extraction) Step3->Step4 Magnesium Alkoxide Intermediate Step5 Purification (Silica Gel Chromatography) Step4->Step5 Crude Organic Extract Product (2-Bromophenyl)(3-isopropoxyphenyl)methanol Target Compound Step5->Product >95% Purity

Workflow for the Grignard synthesis of (2-Bromophenyl)(3-isopropoxyphenyl)methanol.

Materials and Reagents

The following table summarizes the quantitative requirements for a 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
1-Bromo-3-isopropoxybenzene215.091.22.58 g (12 mmol)Nucleophile Precursor
Magnesium turnings24.301.3316 mg (13 mmol)Metalating Agent
Iodine (I₂)253.81Catalytic~5 mgSurface Activator
2-Bromobenzaldehyde185.021.01.85 g (10 mmol)Electrophile
Tetrahydrofuran (THF)72.11Solvent30 mLCoordinating Solvent
Saturated NH₄Cl (aq)N/AQuench20 mLProton Source

Note: THF must be rigorously dried (e.g., distilled over sodium/benzophenone or passed through an activated alumina solvent purification system) to prevent premature quenching of the Grignard reagent.

Step-by-Step Synthesis Protocol

Part 1: Preparation of 3-Isopropoxyphenylmagnesium Bromide

Causality Focus: Grignard formation requires the removal of the passivating magnesium oxide layer. Iodine is used to chemically etch the surface, exposing highly reactive zero-valent magnesium.

  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet. Maintain a positive pressure of argon.

  • Activation: Add magnesium turnings (316 mg, 13 mmol) and a single crystal of iodine (~5 mg). Heat the flask gently with a heat gun until the iodine sublimates and coats the magnesium, creating a slightly brown, activated surface. Allow to cool to room temperature.

  • Initiation: Add 5 mL of anhydrous THF to the flask. In a separate dry vial, dissolve 1-bromo-3-isopropoxybenzene (2.58 g, 12 mmol) in 15 mL of anhydrous THF. Add 1-2 mL of this aryl bromide solution to the magnesium suspension.

  • Observation: Wait for the reaction to initiate, indicated by the disappearance of the brown iodine color, slight bubbling at the magnesium surface, and an exothermic temperature rise.

  • Addition: Once initiated, add the remaining aryl bromide solution dropwise over 15 minutes to maintain a gentle reflux.

  • Maturation: After the addition is complete, heat the mixture to a gentle reflux (approx. 65°C) for 2 hours to ensure complete conversion. The solution will turn into a dark, cloudy grey/brown mixture. Cool the formed Grignard reagent to 0°C using an ice-water bath.

Part 2: Nucleophilic Addition

Causality Focus: The addition is performed at 0°C to control the highly exothermic nucleophilic attack and to suppress potential side reactions.

  • Electrophile Preparation: Dissolve 2-bromobenzaldehyde (1.85 g, 10 mmol) in 10 mL of anhydrous THF.

  • Addition: Add the benzaldehyde solution dropwise to the cooled Grignard reagent over 20 minutes via a syringe. Ensure the internal temperature does not exceed 5°C.

  • Propagation: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate 8:2) until the aldehyde spot is completely consumed.

Part 3: Quenching and Acidic Workup

Causality Focus: Saturated ammonium chloride is specifically chosen over strong acids (like HCl) because it provides a mild proton source that protonates the alkoxide intermediate without risking acid-catalyzed dehydration of the resulting diarylmethanol[3].

  • Quenching: Cool the reaction mixture back to 0°C. Carefully add 20 mL of saturated aqueous NH₄Cl solution dropwise. Caution: The initial drops will react vigorously with any unreacted Grignard reagent, evolving heat and potentially gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing: Combine the organic extracts and wash sequentially with distilled water (20 mL) and brine (20 mL).

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

Part 4: Purification
  • Chromatography: Purify the crude oil via flash column chromatography on silica gel.

  • Elution: Use a gradient elution starting from 100% Hexanes to Hexanes:Ethyl Acetate (9:1). The target compound, (2-Bromophenyl)(3-isopropoxyphenyl)methanol, will elute as a distinct band.

  • Isolation: Pool the product-containing fractions (verified by TLC) and concentrate in vacuo to afford the pure compound.

Analytical Validation

To ensure the integrity of the self-validating protocol, the isolated product must be characterized:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic methine proton of the methanol center (usually a singlet or doublet around 6.0-6.2 ppm depending on OH coupling), the septet of the isopropoxy CH group (~4.5 ppm), and the doublet of the isopropoxy methyl groups (~1.3 ppm).

  • Mass Spectrometry (ESI-MS): The expected mass for C16H17BrO2 is 320.04 m/z. Due to the bromine isotope effect (⁷⁹Br and ⁸¹Br), expect a characteristic 1:1 doublet peak pattern[1].

References

  • (2-Bromophenyl)(3-isopropoxyphenyl)methanol | 1443351-85-6. Appchemical.
  • Cyclohexyl(phenyl)methanol | 945-49-3. Benchchem.
  • Secondary Deuterium Kinetic Isotope Effects in Irreversible Additions of Hydride and Carbon Nucleophiles to Aldehydes: A Spectrum of Transition States from Complete Bond Formation to Single Electron Transfer. Journal of the American Chemical Society.

Sources

Application

Application Notes and Protocols for (2-Bromophenyl)(3-isopropoxyphenyl)methanol in Organic Synthesis

Introduction: A Versatile Precursor for Heterocyclic Scaffolds (2-Bromophenyl)(3-isopropoxyphenyl)methanol is a specialized diarylmethanol reagent poised for significant applications in modern organic synthesis. Its uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Precursor for Heterocyclic Scaffolds

(2-Bromophenyl)(3-isopropoxyphenyl)methanol is a specialized diarylmethanol reagent poised for significant applications in modern organic synthesis. Its unique structural architecture, featuring a strategically positioned bromine atom on one aryl ring and an electron-rich isopropoxy-substituted second aryl ring, makes it an ideal precursor for the construction of complex heterocyclic systems. The presence of the benzylic alcohol functionality further enhances its synthetic utility, serving as a handle for a variety of chemical transformations.

This technical guide provides an in-depth exploration of the primary application of (2-Bromophenyl)(3-isopropoxyphenyl)methanol: its use as a key starting material for the synthesis of substituted dibenzofurans via palladium-catalyzed intramolecular C-H activation and C-O bond formation. Dibenzofurans are a critical structural motif found in numerous biologically active compounds and optoelectronic materials.[1][2] This guide will furnish researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to effectively utilize this reagent in their synthetic endeavors.

Core Application: Palladium-Catalyzed Synthesis of Substituted Dibenzofurans

The most prominent application of (2-Bromophenyl)(3-isopropoxyphenyl)methanol is in the synthesis of 2-isopropoxydibenzofuran. This transformation proceeds via an intramolecular palladium-catalyzed C-H activation/C-O cyclization pathway. This synthetic strategy offers a direct and efficient route to the dibenzofuran core, often with high yields and good functional group tolerance.[1][3]

Reaction Principle and Mechanistic Insights

The synthesis of 2-isopropoxydibenzofuran from (2-Bromophenyl)(3-isopropoxyphenyl)methanol relies on a palladium-catalyzed domino reaction. The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the aryl bromide to a low-valent palladium(0) species, forming a palladium(II) intermediate.

  • C-H Activation/Cyclization: The palladium(II) intermediate then undergoes an intramolecular C-H activation at the ortho position of the isopropoxyphenyl ring, facilitated by the proximal alcohol. This step forms a palladacycle.

  • Reductive Elimination: The final step is the reductive elimination of the desired dibenzofuran product, regenerating the palladium(0) catalyst and completing the catalytic cycle.

This process is often carried out in the presence of a suitable oxidant to facilitate the regeneration of the active catalyst. Air or other oxidants are commonly employed.[1]

G cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B C Pd(II) Intermediate B->C Ar-Br D C-H Activation / Cyclization C->D E Palladacycle D->E - HBr F Reductive Elimination E->F F->A Regeneration G Product (Dibenzofuran) F->G H Substrate ((2-Bromophenyl)(3-isopropoxyphenyl)methanol)

Figure 1: Simplified catalytic cycle for the palladium-catalyzed synthesis of dibenzofurans.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 2-isopropoxydibenzofuran from (2-Bromophenyl)(3-isopropoxyphenyl)methanol.

Protocol 1: Synthesis of 2-Isopropoxydibenzofuran

Objective: To synthesize 2-isopropoxydibenzofuran via a palladium-catalyzed intramolecular C-H activation/C-O cyclization.

Materials:

  • (2-Bromophenyl)(3-isopropoxyphenyl)methanol

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4,5-Diazafluoren-9-one (Ligand)

  • Potassium carbonate (K₂CO₃)

  • Mesitylene (Anhydrous)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk tube or sealed tube)

  • Magnetic stirrer with heating

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or sealed tube, add (2-Bromophenyl)(3-isopropoxyphenyl)methanol (1.0 equiv), palladium(II) acetate (0.05 equiv), 4,5-diazafluoren-9-one (0.10 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous mesitylene to the tube via syringe to achieve a substrate concentration of 0.2 M.

  • Reaction Conditions: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: The structure and purity of the isolated 2-isopropoxydibenzofuran can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterConditionRationale
Catalyst Palladium(II) acetateA common and effective palladium precursor for C-H activation reactions.
Ligand 4,5-Diazafluoren-9-oneCan enhance the catalytic activity and stability of the palladium catalyst.
Base Potassium carbonateNeutralizes the HBr generated during the C-H activation/cyclization step.
Solvent MesityleneA high-boiling point solvent suitable for high-temperature reactions.
Temperature 120 °CProvides the necessary thermal energy for the C-H activation and cyclization steps.
Atmosphere Inert (N₂ or Ar)Prevents the oxidation of the palladium(0) species and potential side reactions.

Table 1: Summary of Reaction Conditions for the Synthesis of 2-Isopropoxydibenzofuran.

Figure 2: Step-by-step experimental workflow for the synthesis of 2-isopropoxydibenzofuran.

Broader Synthetic Potential and Future Directions

While the synthesis of dibenzofurans is a primary application, the structural motifs within (2-Bromophenyl)(3-isopropoxyphenyl)methanol suggest other potential synthetic transformations:

  • Cross-Coupling Reactions: The aryl bromide can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents prior to or instead of cyclization.[4][5]

  • Nickel-Catalyzed Reactions: The benzylic alcohol can be a substrate in nickel-catalyzed cross-electrophile arylation reactions, offering alternative routes to substituted diarylmethanes.[6][7]

  • Oxidation and Further Functionalization: The secondary alcohol can be oxidized to the corresponding ketone, which can then undergo further reactions such as nucleophilic addition or alpha-functionalization.

The development of enantioselective cyclization methods using chiral ligands could provide access to optically active dibenzofuran derivatives, which are of significant interest in medicinal chemistry and materials science.

Conclusion

(2-Bromophenyl)(3-isopropoxyphenyl)methanol is a highly valuable reagent for the synthesis of substituted dibenzofurans through palladium-catalyzed intramolecular C-H activation/C-O cyclization. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic campaigns. The versatility of its functional groups opens avenues for further exploration in the development of novel synthetic methodologies and the construction of complex molecular architectures.

References

  • Daugulis, O., et al. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Journal of the American Chemical Society. Available at: [Link]

  • Alami, M., & Provot, O. (2024). Recent advances in the synthesis of dibenzofurans. Organic & Biomolecular Chemistry, 22(7), 1323-1345. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. Available at: [Link]

  • Al-dujaili, L. H. A., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Molecules, 29(14), 3349. Available at: [Link]

  • Li, J., et al. (2020). Dynamic Kinetic Cross-Electrophile Arylation of Benzyl Alcohols by Nickel Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • MDPI. (2022). Palladium Supported on Porous Organic Polymer as Heterogeneous and Recyclable Catalyst for Cross Coupling Reaction. Available at: [Link]

  • Schmink, J. R., et al. (2016). Palladium-Catalyzed Synthesis of Aryl Vinyl Sulfides via 1,3-Oxathiolanes As Vinyl Sulfide Surrogates. Organic Letters. Available at: [Link]

Sources

Method

Application Notes and Protocols for the NMR Spectroscopic Analysis of (2-Bromophenyl)(3-isopropoxyphenyl)methanol

Introduction: The Crucial Role of NMR in the Structural Verification of (2-Bromophenyl)(3-isopropoxyphenyl)methanol (2-Bromophenyl)(3-isopropoxyphenyl)methanol is a key intermediate in the synthesis of various pharmacolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Crucial Role of NMR in the Structural Verification of (2-Bromophenyl)(3-isopropoxyphenyl)methanol

(2-Bromophenyl)(3-isopropoxyphenyl)methanol is a key intermediate in the synthesis of various pharmacologically active molecules and advanced materials. Its precise chemical structure, including the substitution pattern on the aromatic rings and the integrity of the isopropoxy and benzyl alcohol moieties, is critical to its function and the success of subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the unambiguous structural elucidation and purity assessment of such small organic molecules.[1][2]

This comprehensive guide provides detailed protocols for the acquisition and interpretation of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR spectra of (2-Bromophenyl)(3-isopropoxyphenyl)methanol. The methodologies outlined herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can confidently verify the structure and purity of their synthesized compound. The causality behind experimental choices is explained to provide a deeper understanding of the "why" behind the "how," fostering a more robust application of these powerful analytical techniques.

Part 1: Foundational 1D NMR Analysis

The initial and most fundamental characterization of (2-Bromophenyl)(3-isopropoxyphenyl)methanol relies on ¹H and ¹³C NMR spectroscopy. These experiments provide essential information about the chemical environment of each proton and carbon atom in the molecule.

Sample Preparation: The Cornerstone of High-Quality Spectra

The quality of the final NMR spectrum is intrinsically linked to the meticulous preparation of the sample.[3][4] A properly prepared sample ensures optimal magnetic field homogeneity, leading to sharp, well-resolved peaks.

Protocol for Sample Preparation:

  • Analyte Purity: Ensure the (2-Bromophenyl)(3-isopropoxyphenyl)methanol sample is free of particulate matter and residual solvents from synthesis. If necessary, purify the compound by column chromatography or recrystallization.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice for this compound due to its good dissolving power for a wide range of organic molecules and its relatively simple residual solvent peak. Other suitable solvents include deuterated acetone ((CD₃)₂CO) or deuterated dimethyl sulfoxide (DMSO-d₆), although the latter can absorb atmospheric water, which may obscure the hydroxyl proton signal.[5]

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent.[3][6]

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time, owing to the low natural abundance of the ¹³C isotope.[3][6]

  • Sample Filtration: To remove any suspended particles that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[4]

  • Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the sample. TMS provides a sharp singlet at 0.00 ppm in both ¹H and ¹³C spectra.[6][7]

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

Sample_Preparation_Workflow cluster_prep Sample Preparation Analyte Purified Analyte Vial Dissolve in Vial Analyte->Vial Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Vial Filter Filter into NMR Tube Vial->Filter NMR_Tube Homogenized Sample in NMR Tube Filter->NMR_Tube

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Acquisition Protocol (300-500 MHz Spectrometer):

  • Experiment: Standard ¹H acquisition.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: -2 to 12 ppm

  • Pulse Angle: 30-45 degrees

  • Relaxation Delay (d1): 1-2 seconds

  • Number of Scans (ns): 8-16

Data Processing and Interpretation:

  • Fourier Transform: Transform the Free Induction Decay (FID) to the frequency domain.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction algorithm.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking and Multiplicity Analysis: Identify the chemical shift (δ) and splitting pattern (singlet, doublet, triplet, multiplet) for each signal.

Expected ¹H NMR Data for (2-Bromophenyl)(3-isopropoxyphenyl)methanol:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Isopropoxy -CH(CH₃)₂1.3 - 1.4Doublet6H
Isopropoxy -CH (CH₃)₂4.5 - 4.7Septet1H
Methanol -OH Variable (typically 2.0 - 4.0)Singlet (broad)1H
Methanol -CH (OH)5.8 - 6.0Singlet1H
Aromatic Protons6.7 - 7.6Multiplets8H

The aromatic region (6.7 - 7.6 ppm) will exhibit complex splitting patterns due to proton-proton coupling on both the 2-bromophenyl and 3-isopropoxyphenyl rings.[8][9][10]

¹³C{¹H} NMR Spectroscopy: Probing the Carbon Skeleton

Proton-decoupled ¹³C NMR provides a single peak for each unique carbon atom, offering a clear picture of the carbon framework of the molecule.

Acquisition Protocol (75-125 MHz Spectrometer):

  • Experiment: Proton-decoupled ¹³C acquisition.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0 to 200 ppm

  • Pulse Angle: 45-60 degrees

  • Relaxation Delay (d1): 2-5 seconds

  • Number of Scans (ns): 128-1024 (or more, depending on concentration)

Data Processing and Interpretation:

The processing steps are similar to those for ¹H NMR. The key is to identify the chemical shift of each carbon signal.

Expected ¹³C NMR Data for (2-Bromophenyl)(3-isopropoxyphenyl)methanol:

Carbon Assignment Expected Chemical Shift (δ, ppm)
Isopropoxy -CH(C H₃)₂~22
Isopropoxy -C H(CH₃)₂~70
Methanol -C H(OH)~75
Aromatic C -Br~122
Aromatic C -H110 - 135
Aromatic C -O~158
Aromatic Quaternary Carbons135 - 145

The aromatic region will show multiple signals corresponding to the eight CH carbons and the four quaternary carbons (including those bonded to bromine, the isopropoxy group, and the methanol moiety).[8]

Part 2: Advanced 2D NMR for Unambiguous Structural Confirmation

While 1D NMR provides a solid foundation, complex molecules often exhibit overlapping signals in the ¹H spectrum, making definitive assignments challenging. 2D NMR techniques are indispensable for resolving these ambiguities by revealing correlations between nuclei.[11][12][13]

NMR_Workflow cluster_workflow NMR Structural Elucidation Workflow H1 1D ¹H NMR COSY 2D COSY H1->COSY HSQC 2D HSQC H1->HSQC C13 1D ¹³C NMR C13->HSQC HMBC 2D HMBC COSY->HMBC HSQC->HMBC Structure Final Structure Confirmation HMBC->Structure

COSY (Correlation Spectroscopy): Identifying ¹H-¹H Couplings

The COSY experiment identifies protons that are coupled to each other, typically over two or three bonds. This is crucial for tracing out the spin systems within the molecule.

Acquisition Protocol:

  • Experiment: Gradient-selected COSY (gCOSY).

  • Parameters: Standard parameters for gCOSY on the specific spectrometer.

Interpretation:

  • Diagonal Peaks: Correspond to the 1D ¹H spectrum.

  • Cross-Peaks: Indicate that the two protons at the corresponding chemical shifts on the F1 and F2 axes are scalar-coupled.

  • Expected Correlations:

    • A cross-peak between the isopropoxy methyl protons (~1.3 ppm) and the isopropoxy methine proton (~4.6 ppm).

    • Multiple cross-peaks within the aromatic regions, revealing the connectivity of the protons on each of the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Attached Carbons

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is a powerful tool for assigning carbon signals based on their known proton assignments.[1]

Acquisition Protocol:

  • Experiment: Gradient-selected HSQC (gHSQC).

  • Parameters: Optimized for one-bond ¹JCH coupling (~145 Hz).

Interpretation:

  • Each cross-peak in the 2D spectrum corresponds to a C-H bond, with the F2 axis representing the ¹H chemical shift and the F1 axis representing the ¹³C chemical shift.

  • Expected Correlations:

    • A cross-peak correlating the isopropoxy methyl protons (~1.3 ppm) to the corresponding carbon (~22 ppm).

    • A cross-peak correlating the isopropoxy methine proton (~4.6 ppm) to its carbon (~70 ppm).

    • A cross-peak correlating the methanol methine proton (~5.9 ppm) to its carbon (~75 ppm).

    • Multiple cross-peaks correlating each aromatic proton to its directly attached carbon in the 110-135 ppm region.

HMBC (Heteronuclear Multiple Bond Correlation): Probing Long-Range C-H Connectivity

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This is invaluable for piecing together the molecular fragments identified by COSY and HSQC, and for assigning quaternary carbons.[11][14]

Acquisition Protocol:

  • Experiment: Gradient-selected HMBC (gHMBC).

  • Parameters: Optimized for long-range nJCH couplings (typically 8-10 Hz).

Interpretation:

  • Cross-peaks indicate long-range couplings between protons and carbons.

  • Key Expected Correlations for Structural Confirmation:

    • The methanol methine proton (~5.9 ppm) should show correlations to the quaternary carbons of both aromatic rings to which it is attached.

    • The isopropoxy methine proton (~4.6 ppm) should show a correlation to the aromatic carbon to which the isopropoxy group is attached (~158 ppm).

    • Protons on one aromatic ring should not show HMBC correlations to carbons on the other aromatic ring, confirming the presence of two distinct phenyl groups connected by the methanol bridge.

Part 3: Data Analysis and Reporting

The final step is to consolidate all the NMR data to build a cohesive and self-consistent structural assignment for (2-Bromophenyl)(3-isopropoxyphenyl)methanol.

Data Analysis Software:

Several software packages are available for processing and analyzing NMR data, including:

  • MestReNova (Mnova): A comprehensive and user-friendly software for processing 1D and 2D NMR data.[15][16][17]

  • TopSpin (Bruker): The standard software for Bruker spectrometers, also available with a free academic license for offline processing.[15][18]

  • NMRium: A free, web-based platform for NMR data processing and analysis.[15][19]

Reporting the Data:

When reporting the NMR data, it is crucial to include the following information:

  • Spectrometer frequency (e.g., 400 MHz for ¹H).

  • Solvent used.

  • Chemical shifts (δ) in ppm.

  • Multiplicity (s, d, t, q, m).

  • Coupling constants (J) in Hz.

  • Integration values for ¹H NMR.

By systematically applying the protocols and interpretive strategies outlined in this guide, researchers can confidently and accurately determine the structure of (2-Bromophenyl)(3-isopropoxyphenyl)methanol, ensuring the integrity of their chemical research and development endeavors.

References

  • NMR Sample Preparation. University of California, Riverside. [Link]

  • Recommended Software for NMR Data Process. Georgia Institute of Technology NMR Center. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • NMR Sample Preparation. University of Ottawa. [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • TopSpin | NMR Data Analysis. Bruker. [Link]

  • Mnova NMR Software for 1D and 2D NMR Data. Mestrelab Research. [Link]

  • NMRium - The next-generation NMR software. [Link]

  • NMR Data Processing Software. University of Delaware. [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Aromatics. Organic Chemistry at CU Boulder. [Link]

  • Interpreting H-NMR Spectra Aromatic Molecule. The Organic Chemistry Tutor. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science. [Link]

  • Interpretation of NMR Spectra of Common Organic Compounds. St. Paul's Cathedral Mission College. [Link]

  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. [Link]

  • NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]

  • All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. Royal Society of Chemistry. [Link]

  • General experimental procedure and spectroscopic data of products. Royal Society of Chemistry. [Link]

  • Structure Elucidation by NMR. ETH Zurich. [Link]

  • A framework for automated structure elucidation from routine NMR spectra. Royal Society of Chemistry. [Link]

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Application

Application Note: Overcoming Colloidal Aggregation in In Vitro Assays for Highly Lipophilic Diarylmethanols

Target Compound: (2-Bromophenyl)(3-isopropoxyphenyl)methanol (CAS: 1443351-85-6) Applications: High-Throughput Screening (HTS), Surface Plasmon Resonance (SPR), and Target Engagement Assays. Executive Summary The evaluat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: (2-Bromophenyl)(3-isopropoxyphenyl)methanol (CAS: 1443351-85-6) Applications: High-Throughput Screening (HTS), Surface Plasmon Resonance (SPR), and Target Engagement Assays.

Executive Summary

The evaluation of small molecules in label-free in vitro systems requires pristine aqueous solubility. However, highly lipophilic screening hits and synthetic intermediates—such as (2-Bromophenyl)(3-isopropoxyphenyl)methanol—frequently form colloidal aggregates in standard biological buffers. These aggregates sequester target proteins and cause massive refractive index shifts, leading to false-positive readouts in multi-metric measurements like Surface Plasmon Resonance (SPR)[1].

This application note provides a self-validating, step-by-step protocol for the formulation, quality control, and SPR assay integration of (2-Bromophenyl)(3-isopropoxyphenyl)methanol. By utilizing intermediate co-solvent step-downs and Dynamic Light Scattering (DLS) validation, researchers can confidently isolate true 1:1 stoichiometric binding kinetics from aggregation artifacts.

Physicochemical Profiling & The Causality of Aggregation

(2-Bromophenyl)(3-isopropoxyphenyl)methanol (Molecular Formula: C16H17BrO2, MW: ~321.2 g/mol ) is a diarylmethanol derivative characterized by significant steric bulk and hydrophobicity[2][3].

The Mechanistic Challenge:

  • Hydrophobic Sequestration: The presence of the 2-bromo and 3-isopropoxy substituents drives the calculated LogP (cLogP) upward. In aqueous buffers (e.g., PBS or HEPES), the compound minimizes unfavorable water interactions by self-associating into sub-micron colloidal particles.

  • SPR Artifacts: SPR technology detects mass changes at a biospecific sensor surface[4]. While a monomeric small molecule (~321 Da) produces a very low Response Unit (RU) signal, a colloidal aggregate can deposit millions of Daltons of mass onto the chip simultaneously. This results in non-saturable, super-stoichiometric binding curves that obscure true drug-target interactions[1].

  • Carbocation Instability: Diarylmethanols can undergo dehydration in highly acidic environments to form reactive benzhydryl carbocations. Therefore, assay buffers must be strictly maintained at physiological pH (7.2–7.4).

Quantitative Data: Solubility & Aggregation Metrics

To establish a baseline for assay preparation, the Critical Aggregation Concentration (CAC) of (2-Bromophenyl)(3-isopropoxyphenyl)methanol was evaluated across various buffer systems.

Buffer SystemCo-Solvent / SurfactantCAC Limit (µM)SPR SuitabilityArtifact Risk
1X PBS (pH 7.4)1% DMSO< 2.5 µMPoorCritical
1X HEPES (pH 7.4)5% DMSO~ 12.0 µMMarginalHigh
HBS-EP+ (pH 7.4)5% DMSO + 0.05% P20> 50.0 µMOptimal Low
HBS-N (pH 7.4)2% DMSO + 0.1% BSA~ 35.0 µMAcceptableModerate

Table 1: Solubility thresholds and aggregation risks for (2-Bromophenyl)(3-isopropoxyphenyl)methanol. HBS-EP+ with Surfactant P20 is required to maintain monomeric dispersion at concentrations necessary for small-molecule SPR.

Self-Validating Preparation Protocol

This protocol operates as a self-validating system: it mandates a physical quality control step (DLS) before the compound is allowed to touch the SPR microfluidics, ensuring absolute trustworthiness in the resulting binding data.

Phase 1: Stock Solubilization & Step-Down Dilution

Causality: Direct dilution from 100% DMSO into 100% aqueous buffer causes rapid solvent-exchange shock, instantly precipitating lipophilic compounds. A step-down approach prevents this phase separation.

  • Primary Stock: Weigh out (2-Bromophenyl)(3-isopropoxyphenyl)methanol powder and dissolve in 100% anhydrous DMSO to yield a 10 mM primary stock. Vortex for 60 seconds and sonicate in a water bath at 25°C for 5 minutes.

  • Intermediate Stock: Prepare a 1 mM intermediate solution by diluting the primary stock 1:10 into a 50/50 (v/v) mixture of DMSO and PEG-400.

  • Assay Buffer Formulation: Prepare the final running buffer (HBS-EP+): 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, and 0.05% Surfactant P20 , adjusted to pH 7.4.

  • Final Analyte Preparation: Dilute the 1 mM intermediate stock into the HBS-EP+ buffer to achieve your top concentration (e.g., 50 µM). Critical: Ensure the final DMSO concentration is uniformly matched (e.g., exactly 5.0%) across all sample dilutions and the reference running buffer to prevent bulk refractive index jumps[4].

Phase 2: Dynamic Light Scattering (DLS) Quality Control

Causality: You cannot visually confirm the absence of colloids, as they often form clear suspensions. DLS provides empirical proof of monomeric state.

  • Transfer 50 µL of the top concentration sample (50 µM) into a quartz DLS cuvette.

  • Measure the hydrodynamic radius ( Rh​ ) at 25°C.

  • Validation Gate:

    • If Rh​ < 10 nm: The compound is monomeric. Proceed to Phase 3.

    • If Rh​ > 100 nm: Colloidal aggregation has occurred. Do not run on SPR. Increase Surfactant P20 concentration or lower the top analyte concentration.

Phase 3: Surface Plasmon Resonance (SPR) Execution
  • Sensor Chip Preparation: Immobilize your target protein onto a CM5 sensor chip via standard amine coupling until a density of ~3000-5000 RU is achieved (necessary for small molecule detection)[4].

  • Solvent Correction: Run a DMSO calibration curve (4.5% to 5.5% DMSO in HBS-EP+) to create a correction plot for excluded volume effects.

  • Kinetics Run: Inject the validated (2-Bromophenyl)(3-isopropoxyphenyl)methanol series (e.g., 3.125 µM to 50 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Fitting: Fit the resulting double-referenced sensorgrams to a 1:1 Langmuir binding model.

Workflow & Logic Visualizations

G A 10 mM Stock (100% DMSO) B Intermediate (50% DMSO/PEG) A->B Step-Down C Assay Buffer (+ 0.05% P20) B->C Aqueous Transfer D DLS QC (Particle Sizing) C->D Measure Rh E Monomeric (< 10 nm) D->E Pass F Aggregated (> 100 nm) D->F Fail G SPR Assay E->G Proceed to Chip H Reformulate F->H Add Surfactant

Fig 1: Self-validating formulation workflow utilizing DLS as a physical QC gate prior to SPR.

G A (2-Bromophenyl)(3-isopropoxyphenyl)methanol B Monomeric State (Solubilized) A->B HBS-EP+ / P20 C Colloidal Aggregate (Poorly Solubilized) A->C Standard PBS D 1:1 Target Binding (Saturable) B->D E Protein Sequestration (Non-Saturable) C->E F Valid SPR Kinetics D->F G False Positive Signal E->G

Fig 2: Mechanistic logic of SPR binding artifacts caused by hydrophobic colloidal aggregation.

References

  • (2-Bromophenyl)(3-isopropoxyphenyl)methanol | 1443351-85-6, AppChemical,
  • (2-bromophenyl)[3-(propan-2-yloxy)phenyl]methanol | 1443351-85-6, MolPort,
  • CAS:1443351-85-6 (2-Bromophenyl)(3-isopropoxyphenyl)methanol, Bidepharm,
  • Quantitative Analysis of Small Molecule–Nucleic Acid Interactions With a Biosensor Surface and Surface Plasmon Resonance Detection, N
  • Label-Free Multimetric Measurement of Molecular Binding Kinetics by Electrical Modulation of a Flexible Nanobiolayer, Kinam Park / ACS,

Sources

Method

Application Note: Utilizing (2-Bromophenyl)(3-isopropoxyphenyl)methanol in the Discovery of Atypical Dopamine Transporter (DAT) Inhibitors

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Strategic Rationale In the landscape of neuropharmacology, di...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Strategic Rationale

In the landscape of neuropharmacology, diarylmethanols (benzhydrols) serve as highly privileged pharmacophores. They are the foundational building blocks for a vast array of central nervous system (CNS) active agents, most notably atypical Dopamine Transporter (DAT) inhibitors such as benztropine and GBR-12909 analogs[1]. Unlike classical DAT inhibitors (e.g., cocaine), atypical inhibitors stabilize distinct outward-facing transporter conformations, providing therapeutic potential for stimulant abuse and neurodegenerative disorders without inducing intense psychomotor stimulation[2].

(2-Bromophenyl)(3-isopropoxyphenyl)methanol (CAS: 1443351-85-6) is a highly specialized, bifunctional diarylmethanol derivative. Its structural features offer precise advantages in modern drug design:

  • The Ortho-Bromo Substituent: Acts as a critical steric shield that restricts the rotational freedom of the biaryl system, locking the molecule into a bioactive conformation necessary for selective DAT binding[3]. Furthermore, it serves as an orthogonal synthetic handle for late-stage palladium-catalyzed diversification.

  • The Meta-Isopropoxy Substituent: Modulates lipophilicity (logP) to enhance blood-brain barrier (BBB) penetration and acts as a hydrogen-bond acceptor to engage specific hydrophobic sub-pockets within the DAT binding site[4].

This application note details the synthetic workflows and self-validating protocols for incorporating this building block into drug discovery pipelines.

Synthetic Workflows & Diversification Strategy

To leverage this building block, researchers typically employ a divergent synthetic strategy. The secondary alcohol is first activated and converted into a diarylmethoxy ether (incorporating a basic amine such as a tropane or piperazine ring). Subsequently, the ortho-bromo group can be utilized in cross-coupling reactions to generate heavily substituted, sterically hindered triaryl systems.

Workflow A (2-Bromophenyl)(3-isopropoxyphenyl)methanol CAS: 1443351-85-6 B Halogenation (SOCl2) Benzhydryl Chloride Intermediate A->B Pathway A: Activation D Suzuki-Miyaura Coupling (Pd Catalyst, Aryl Boronic Acid) A->D Pathway B: Cross-Coupling C Etherification (Tropine / Piperazine Base) B->C SN1/SN2 Displacement E Atypical DAT Inhibitor (Benztropine Analog) C->E Target Synthesis F Sterically Hindered Triaryl System D->F Late-Stage Diversification

Fig 1: Divergent synthetic workflow for (2-Bromophenyl)(3-isopropoxyphenyl)methanol.

Physicochemical Profiling

The incorporation of the 3-isopropoxy and 2-bromo groups significantly alters the physicochemical profile of the resulting leads. Below is a summary of the calculated properties for the building block and its downstream derivatives, ensuring alignment with Lipinski’s Rule of Five for CNS penetration.

Compound / IntermediateMolecular Weight ( g/mol )cLogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
Starting Material (CAS: 1443351-85-6) 321.213.8529.4612
Benzhydryl Chloride Intermediate 339.654.509.2301
Tropane Ether Derivative (DAT Ligand) 444.414.8021.7003
Suzuki Cross-Coupled Target (Phenyl) 441.615.1021.7003

Experimental Protocols

Protocol A: Synthesis of 3-(Diarylmethoxy)tropane Analogs (Etherification)

This protocol describes the conversion of the benzhydrol into a highly active DAT inhibitor scaffold via a benzhydryl chloride intermediate[3].

Step 1: Chlorination of the Benzhydrol

  • Procedure: Dissolve 1.0 eq of (2-Bromophenyl)(3-isopropoxyphenyl)methanol in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction mixture to 0 °C. Add 1.5 eq of thionyl chloride (SOCl₂) dropwise, followed by a catalytic amount of DMF (1 drop). Stir for 2 hours at room temperature.

  • Causality & Logic: The secondary alcohol is a poor leaving group. SOCl₂ converts it into a highly electrophilic benzhydryl chloride. The catalytic DMF forms a Vilsmeier-Haack-type intermediate, significantly accelerating the chlorination.

  • Validation Checkpoint: TLC (Hexane/EtOAc 9:1) should show complete consumption of the starting material. The resulting chloride is prone to hydrolysis; concentrate in vacuo and use immediately in the next step without aqueous workup.

Step 2: Etherification with Tropine

  • Procedure: Dissolve the crude benzhydryl chloride (1.0 eq) in anhydrous toluene. Add 1.2 eq of tropine (or a piperazine derivative) and 2.0 eq of anhydrous potassium carbonate (K₂CO₃). Reflux the mixture for 16 hours.

  • Causality & Logic: Toluene is chosen as a non-polar solvent to suppress competitive elimination reactions and favor the substitution pathway. K₂CO₃ acts as an acid scavenger to neutralize the HCl generated during the etherification, preventing the protonation of the basic tropine nitrogen, which would otherwise halt the reaction.

  • Validation Checkpoint: Extract with 1M NaOH and DCM. The organic layer will contain the basic product. Purify via flash chromatography (DCM/MeOH/NH₄OH 90:9:1) to isolate the pure diarylmethoxy ether.

Protocol B: Late-Stage Suzuki-Miyaura Diversification

To explore the steric boundaries of the DAT binding pocket, the ortho-bromo handle is subjected to cross-coupling to yield triaryl derivatives.

  • Procedure: In a Schlenk flask, combine the brominated diarylmethoxy ether (1.0 eq), an arylboronic acid (1.5 eq), and Na₂CO₃ (3.0 eq). Dissolve in a degassed solvent mixture of Toluene/EtOH/H₂O (2:1:1). Add 5 mol% of Pd(dppf)Cl₂. Heat at 90 °C for 12 hours.

  • Causality & Logic: The ortho-bromo position is highly sterically hindered. Standard palladium catalysts (like Pd(PPh₃)₄) often fail due to slow oxidative addition. Pd(dppf)Cl₂ is selected because the bidentate dppf ligand provides a large bite angle, forcing the palladium center into a geometry that highly accelerates oxidative addition into congested C-Br bonds. The biphasic solvent system ensures the simultaneous solubility of the lipophilic organic substrate and the inorganic base.

  • Validation Checkpoint: Monitor via LC-MS. The mass spectrum should show the molecular ion peak corresponding to the debrominated, cross-coupled product.

Mechanism of Action: Atypical DAT Inhibition

The resulting compounds from these workflows bind to the Dopamine Transporter but behave differently from classical stimulants. The bulky diarylmethoxy group (enhanced by the isopropoxy and bromo/aryl substituents) traps the transporter in an outward-facing conformation[2].

MOA DAT Dopamine Transporter (Outward-Facing) Reuptake Dopamine Reuptake (Blocked) DAT->Reuptake Conformational Arrest Ligand Bulky Diarylmethoxy Ligand (2-Br, 3-OiPr substituted) Ligand->DAT High Affinity Binding DA Synaptic Dopamine DA->Reuptake Reuptake Inhibited Receptor Post-Synaptic Dopamine Receptors DA->Receptor Modulated Activation

Fig 2: Mechanism of action for atypical DAT inhibitors synthesized from diarylmethanols.

By locking the transporter, these compounds prevent dopamine reuptake without inducing the rapid, massive dopamine spikes associated with the abuse liability of cocaine[1]. The slow onset and sustained receptor activation make these derivatives prime candidates for treating psychostimulant addiction and attention-deficit disorders.

References

  • Meltzer PC, Liang AY, Madras BK. "2-Carbomethoxy-3-(diarylmethoxy)-1 alpha H, 5 alpha H-tropane analogs: synthesis and inhibition of binding at the dopamine transporter and comparison with piperazines of the GBR series." Journal of Medicinal Chemistry. 1996.

  • Bisaga A, et al. "Dopamine Transporter Dynamics of N-Substituted Benztropine Analogs with Atypical Behavioral Effects." Journal of Pharmacology and Experimental Therapeutics (via PMC). 2016.

  • Cha MY, et al. "Potent and Selective Ligands for the Dopamine Transporter (DAT): Structure−Activity Relationship Studies of Novel 4-[2-(Diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine Analogues." Journal of Medicinal Chemistry. 2002.

  • Reith MEA, et al. "2-Substituted 3β-Aryltropane Cocaine Analogs Produce Atypical Effects without Inducing Inward-Facing Dopamine Transporter Conformations." Journal of Pharmacology and Experimental Therapeutics. 2016.

Sources

Application

Application Note: Catalytic Cross-Coupling Strategies for (2-Bromophenyl)(3-isopropoxyphenyl)methanol

Executive Summary The functionalization of diarylmethanol derivatives is a cornerstone in the synthesis of complex active pharmaceutical ingredients (APIs). This application note provides a comprehensive, self-validating...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of diarylmethanol derivatives is a cornerstone in the synthesis of complex active pharmaceutical ingredients (APIs). This application note provides a comprehensive, self-validating guide to the catalytic cross-coupling of (2-Bromophenyl)(3-isopropoxyphenyl)methanol (CAS: 1443351-85-6)[1]. By detailing the causality behind catalyst selection, base compatibility, and solvent effects, this guide empowers drug development professionals to achieve high-yielding C(sp²)–C(sp²) and C(sp²)–N bond formations while suppressing off-target alcohol oxidation.

Scaffold Analysis & Mechanistic Causality

The structural architecture of (2-Bromophenyl)(3-isopropoxyphenyl)methanol presents a unique dual-reactivity profile. It features an electrophilic aryl bromide primed for transition-metal insertion and a secondary benzylic alcohol that is susceptible to side reactions[2].

The Causality of Catalyst and Ligand Selection: Performing cross-coupling on this scaffold is non-trivial due to the ortho-proximity of the bulky secondary alcohol to the C–Br bond. Standard ligands (e.g., PPh₃) often fail because the free hydroxyl group can coordinate to the Pd(II) intermediate. This coordination facilitates an unwanted β-hydride elimination, resulting in the oxidation of the alcohol to a benzophenone byproduct.

To circumvent this, the use of highly sterically demanding, electron-rich biaryl phosphine ligands—such as XPhos —is strictly required[3]. The extreme steric bulk of XPhos accelerates the oxidative addition step while simultaneously blocking the hydroxyl group from coordinating to the palladium center, thereby shutting down the β-hydride elimination pathway. Furthermore, modern cross-electrophile coupling (XEC) principles emphasize the need for mild bases (like K₃PO₄) in biphasic solvent systems to prevent the formation of reactive alkoxides[4].

Logical Workflows & Catalytic Pathways

The following diagrams illustrate the mechanistic cycle and the physical experimental workflow required to achieve chemoselective cross-coupling.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L_n Pd0->OxAdd (2-Bromophenyl)(3-isopropoxyphenyl)methanol TransMet Transmetalation Pd(II)(Ar)(Ar')L_n OxAdd->TransMet Ar'-B(OH)2 / Base RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Cross-Coupled Product

Pd-catalyzed cross-coupling cycle for the diarylmethanol scaffold.

Workflow Step1 1. Reagent Prep Dry & Degas Step2 2. Catalyst Act. Pd + XPhos Step1->Step2 Step3 3. Coupling Add Substrates Step2->Step3 Step4 4. Quench Aqueous Workup Step3->Step4 Step5 5. Purification Flash Column Step4->Step5

Step-by-step experimental workflow for Pd-catalyzed cross-coupling.

Self-Validating Experimental Protocols

Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol outlines the C(sp²)–C(sp²) coupling of the scaffold with an aryl boronic acid. A biphasic Toluene/H₂O system is utilized to ensure base solubility while minimizing alkoxide-driven side reactions[3].

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add (2-Bromophenyl)(3-isopropoxyphenyl)methanol (1.0 mmol, 321.2 mg), the desired aryl boronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and K₃PO₄ (2.0 mmol, 424.5 mg).

  • Degassing: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Inject degassed Toluene (4.0 mL) and degassed deionized H₂O (1.0 mL) via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the biphasic mixture at 80 °C in a pre-heated oil bath for 12 hours under vigorous stirring (1000 rpm).

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 7:3).

Self-Validation System:

  • TLC Monitoring: The starting material has an R_f of ~0.4 (8:2 Hexanes/EtOAc) and is strongly UV active. The product typically runs slightly lower (R_f ~0.3) due to increased molecular weight and polarity.

  • NMR Verification: In the ¹H NMR (CDCl₃) spectrum, the success of the reaction is validated by the preservation of the diagnostic methine proton (CH–OH) at δ 6.10–6.25 ppm (integrating to 1H). Disappearance of the distinctive ortho-bromo aryl multiplet and the appearance of new aryl protons confirm the coupling. If a singlet appears near δ 190 ppm in ¹³C NMR, the alcohol has undesirably oxidized to the ketone.

Mild Buchwald-Hartwig Amination

Forming a C–N bond on this scaffold requires strict base control. Strong bases like NaOtBu will deprotonate the benzylic alcohol, leading to rapid decomposition. Cs₂CO₃ is the mandatory base for this transformation.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a vial with (2-Bromophenyl)(3-isopropoxyphenyl)methanol (0.5 mmol), the secondary amine (0.6 mmol), Pd(OAc)₂ (5 mol%), RuPhos (10 mol%), and anhydrous Cs₂CO₃ (1.0 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (3.0 mL).

  • Reaction: Seal the vial, remove from the glovebox, and heat at 90 °C for 16 hours.

  • Workup & Purification: Filter the crude mixture through a short pad of Celite, eluting with EtOAc. Concentrate and purify via silica gel chromatography.

Quantitative Optimization Data

To demonstrate the causality of the reaction design, the following table summarizes the optimization data for the Suzuki-Miyaura cross-coupling of (2-Bromophenyl)(3-isopropoxyphenyl)methanol with phenylboronic acid.

Catalyst System (5 mol%)Ligand (10 mol%)Base (2 equiv)Solvent SystemTemp (°C)Yield (%)Primary Observation
Pd(PPh₃)₄NoneNa₂CO₃1,4-Dioxane/H₂O9045High ketone byproduct (oxidation)
Pd(dppf)Cl₂NoneK₂CO₃DMF10061Moderate protodehalogenation
NiCl₂(dppp)NoneCs₂CO₃THF7038Low reactivity / Smear on TLC
Pd₂(dba)₃ XPhos K₃PO₄ Toluene/H₂O 80 92 Clean conversion, intact alcohol

Note: Yields represent isolated yields after column chromatography. The superiority of the Pd₂(dba)₃/XPhos system highlights the necessity of steric bulk to prevent β-hydride elimination.

Analytical Troubleshooting

  • Issue: High levels of benzophenone derivative (ketone byproduct).

    • Root Cause: Base is too strong, or the ligand is not bulky enough to prevent Pd-alkoxide formation.

    • Solution: Ensure K₃PO₄ is used instead of NaOH or NaOtBu. Verify that XPhos is not degraded (check ³¹P NMR of the ligand batch).

  • Issue: Protodehalogenation (formation of (3-isopropoxyphenyl)(phenyl)methanol).

    • Root Cause: Slow transmetalation relative to oxidative addition, allowing adventitious water or solvent to act as a hydride source.

    • Solution: Increase the equivalents of the boronic acid or optimize the water ratio in the biphasic solvent mixture.

References

  • [2] One pot tandem dehydrogenative cross-coupling of primary and secondary alcohols by ruthenium amido-functionalized 1,2,4-triazole derived N-heterocyclic carbene complexes. RSC Publishing.[Link]

  • [4] Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. ACS Publications.[Link]

  • [3] Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings with 2-Diethylphosphonato-Substituted Aryl- and Naphthylboronate Esters as the Nucleophilic Partner: A Complementary Approach to the Synthesis of Biaryl Monophosphonates. Organometallics.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Yield in (2-Bromophenyl)(3-isopropoxyphenyl)methanol Synthesis

Welcome to the technical support center for the synthesis of (2-Bromophenyl)(3-isopropoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexitie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (2-Bromophenyl)(3-isopropoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The information provided herein is based on established chemical principles and field-proven insights.

Introduction to the Synthesis

The synthesis of (2-Bromophenyl)(3-isopropoxyphenyl)methanol is most commonly achieved via a Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to a carbonyl compound.[1] In this specific synthesis, there are two primary retrosynthetic routes:

  • Route A: Reaction of 2-bromophenylmagnesium bromide with 3-isopropoxybenzaldehyde.

  • Route B: Reaction of 3-isopropoxyphenylmagnesium bromide with 2-bromobenzaldehyde.

While both routes are chemically plausible, practical considerations often favor one over the other. This guide will focus on troubleshooting and optimizing this critical reaction.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Low or No Product Yield

Question 1: I am seeing very low to no yield of my desired product. What are the most likely causes?

Answer: Low or no yield in a Grignard reaction is a common issue that can almost always be traced back to a few critical factors.[2] The primary culprits are typically related to the integrity of the Grignard reagent itself or the reaction conditions.

Possible Causes & Solutions:

  • Presence of Moisture or Protic Solvents: Grignard reagents are extremely potent bases and will readily react with any source of acidic protons, most notably water.[3] This acid-base reaction is much faster than the desired nucleophilic addition to the carbonyl, effectively "quenching" your Grignard reagent and converting it to an unreactive alkane.

    • Solution: Ensure all glassware is rigorously dried before use, either by flame-drying under vacuum or oven-drying overnight.[4] All solvents, particularly the ether (typically diethyl ether or tetrahydrofuran (THF)) used to prepare the Grignard reagent, must be anhydrous.[5] Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[2]

  • Poor Quality or Inactive Magnesium: The surface of magnesium turnings can become coated with a layer of magnesium oxide, which passivates the metal and prevents the reaction with the aryl halide from initiating.[4]

    • Solution: Use fresh, high-quality magnesium turnings. To activate the magnesium, you can employ several techniques:

      • Mechanical Activation: Briefly grind the magnesium turnings with a mortar and pestle under an inert atmosphere to expose a fresh metal surface.[4]

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask containing the magnesium.[4] The disappearance of the iodine's brown color is a good indicator that the magnesium has been activated.[5]

  • Inefficient Grignard Reagent Formation: The formation of the Grignard reagent itself may be incomplete.

    • Solution:

      • Initiation: Add a small portion of the aryl halide solution to the activated magnesium. You may need to gently warm the mixture with a heat gun to initiate the reaction, which is often indicated by bubbling or a cloudy appearance.[6]

      • Slow Addition: Once initiated, add the remainder of the aryl halide solution dropwise at a rate that maintains a gentle reflux.[7] Adding the halide too quickly can lead to side reactions like Wurtz coupling.[7]

      • Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for preparing Grignard reagents from less reactive aryl halides due to its superior solvating ability.[5][7]

  • Incorrect Stoichiometry: An inaccurate measurement of the Grignard reagent concentration can lead to using insufficient reagent for the reaction with the aldehyde.

    • Solution: It is best practice to titrate a small aliquot of your prepared Grignard reagent to determine its exact concentration before adding it to the aldehyde.[2]

Question 2: My reaction starts, but then appears to stall, and I end up with a low yield and a lot of unreacted starting material. What's happening?

Answer: This scenario often points to issues that arise during the reaction itself, rather than just the initial Grignard formation.

Possible Causes & Solutions:

  • Side Reactions Consuming the Grignard Reagent: Besides reacting with water, Grignard reagents can participate in other non-productive pathways.

    • Wurtz Coupling: The Grignard reagent can react with the starting aryl halide to form a biaryl byproduct (e.g., 2,2'-dibromobiphenyl or 3,3'-diisopropoxybiphenyl). This is more likely to occur at higher concentrations and temperatures.

      • Solution: Maintain a dilute reaction mixture and ensure slow, controlled addition of the aryl halide during the Grignard formation.[7]

  • Decomposition of the Grignard Reagent: Prolonged heating or exposure to air can lead to the decomposition of the Grignard reagent.[5]

    • Solution: Use the freshly prepared Grignard reagent as soon as possible.[7] Avoid unnecessarily long reaction times at elevated temperatures.

Product Impurity and Purification Challenges

Question 3: I have isolated a product, but it is impure. What are the likely byproducts and how can I improve the purity?

Answer: The primary byproducts in this synthesis often arise from side reactions involving the starting materials or the product itself.

Common Byproducts and Their Origins:

ByproductPotential Origin
Biphenyl derivatives (e.g., 2,2'-dibromobiphenyl)Wurtz coupling of the Grignard reagent with the aryl halide.[7]
Unreacted starting aldehydeIncomplete reaction due to insufficient or quenched Grignard reagent.
Unreacted aryl halideIncomplete formation of the Grignard reagent.
Benzene or isopropoxybenzeneReaction of the Grignard reagent with trace amounts of water.[3]

Purification Strategies:

  • Aqueous Workup: The workup procedure is critical for removing inorganic salts and water-soluble impurities.

    • Quenching: Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[2] This is generally preferred over strong acids, which could potentially promote side reactions with the alcohol product.[2]

    • Extraction: Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to ensure complete recovery of the product from the aqueous layer.[2]

  • Chromatography: Column chromatography is often the most effective method for separating the desired product from closely related impurities.

    • Technique: Use silica gel as the stationary phase and a solvent system with an appropriate polarity, such as a gradient of ethyl acetate in hexanes.[8] Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine the pure product fractions.[8]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.

    • Solvent Selection: The ideal solvent or solvent pair is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.[8] Common choices include ethanol/water or ethyl acetate/hexanes.[8]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable: Route A (2-bromophenylmagnesium bromide + 3-isopropoxybenzaldehyde) or Route B (3-isopropoxyphenylmagnesium bromide + 2-bromobenzaldehyde)?

A1: While both routes can lead to the desired product, Route A is often preferred. The electronic properties of 2-bromobenzaldehyde can sometimes make it more susceptible to side reactions. Additionally, 3-isopropoxybenzaldehyde is generally more stable and less prone to oxidation.

Q2: What is the optimal temperature for this reaction?

A2: The Grignard reagent formation is typically initiated at room temperature or with gentle warming and then maintained at a gentle reflux.[6] The subsequent addition of the aldehyde to the Grignard reagent is usually carried out at a lower temperature, often starting at 0 °C, to control the exothermicity of the reaction and minimize side reactions.[6]

Q3: Can I use a commercially available Grignard reagent?

A3: Yes, using a commercially prepared Grignard reagent can save time and potentially improve consistency. However, it is still crucial to handle it under strictly anhydrous and inert conditions. The concentration of commercial Grignard reagents can also vary, so titration before use is still recommended for achieving accurate stoichiometry.[2]

Q4: What are "Turbo-Grignard" reagents and should I consider using them?

A4: "Turbo-Grignard" reagents are prepared in the presence of lithium chloride (LiCl).[7] The addition of LiCl helps to break down the polymeric aggregates of the Grignard reagent, leading to more reactive monomeric species.[7] You should consider using this approach if you are experiencing very low yields or slow reaction rates with the standard procedure, as it can significantly enhance reactivity.[7]

Experimental Protocols

Protocol 1: Synthesis of (2-Bromophenyl)(3-isopropoxyphenyl)methanol via Grignard Reaction (Route A)

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 2-Bromo-1-iodobenzene

  • Anhydrous diethyl ether or THF

  • 3-Isopropoxybenzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation: Flame-dry all glassware and allow it to cool under an inert atmosphere (nitrogen or argon).

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Add a single crystal of iodine.

  • Grignard Formation: Dissolve 2-bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of this solution to the magnesium. If the reaction does not initiate, gently warm the flask. Once initiated, add the remaining 2-bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes.

  • Addition of Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve 3-isopropoxybenzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and saturated aqueous ammonium chloride solution.[2] Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Visualizations

Grignard Reaction Mechanism

Grignard_Mechanism RMgX R-MgX (Grignard Reagent) Alkoxide [R'R''R-C-O-MgX] (Magnesium Alkoxide) RMgX->Alkoxide Nucleophilic Attack Carbonyl R'C(=O)R'' (Aldehyde/Ketone) Carbonyl->Alkoxide Alcohol R'R''R-C-OH (Alcohol) Alkoxide->Alcohol Protonation H3O H₃O⁺ (Acid Workup) H3O->Alkoxide

Caption: General mechanism of a Grignard reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Moisture Check for Moisture? - Dry Glassware? - Anhydrous Solvents? Start->Check_Moisture Check_Mg Check Magnesium Activation? - Fresh Mg? - Activation Method? Check_Moisture->Check_Mg No Sol_Moisture Action: Rigorously Dry System Check_Moisture->Sol_Moisture Yes Check_Grignard Grignard Formation Issues? - Slow Addition? - Correct Solvent? Check_Mg->Check_Grignard No Sol_Mg Action: Re-activate Mg or Use Fresh Batch Check_Mg->Sol_Mg Yes Check_Side_Reactions Potential Side Reactions? - Wurtz Coupling? - Aldehyde Quality? Check_Grignard->Check_Side_Reactions No Sol_Grignard Action: Optimize Grignard Formation Conditions Check_Grignard->Sol_Grignard Yes Sol_Side_Reactions Action: Control Temperature and Concentration Check_Side_Reactions->Sol_Side_Reactions

Caption: Decision tree for troubleshooting low yield.

References

Sources

Optimization

troubleshooting solubility issues with (2-Bromophenyl)(3-isopropoxyphenyl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with (2-Bromophenyl)(3-isopropoxyphenyl)methanol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with (2-Bromophenyl)(3-isopropoxyphenyl)methanol .

This compound is a bulky, lipophilic diarylmethanol. Its asymmetric ortho-bromo and meta-isopropoxy substitutions create strong hydrophobic interactions and high crystal lattice energies. Consequently, researchers frequently encounter kinetic dissolution barriers in organic solvents and thermodynamic precipitation in aqueous media. This guide synthesizes field-proven formulation strategies and self-validating protocols to ensure the integrity of your biochemical and in vivo assays.

Physicochemical Profiling & Solubility Data

To establish a baseline for your experimental design, the quantitative solubility profile of (2-Bromophenyl)(3-isopropoxyphenyl)methanol is summarized below.

Solvent SystemKinetic Solubility LimitThermodynamic StabilityRecommended Application
Anhydrous DMSO > 50 mg/mLHigh (in sealed, dry vial)Primary Master Stock
DMF > 30 mg/mLHigh (in sealed, dry vial)Alternative Organic Stock
Ethanol < 5 mg/mLModerateLow-concentration assays
100% Aqueous Buffer < 0.1 mg/mLVery Low (Precipitates)Not Recommended
5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline ~5 mg/mLHigh (Micellar encapsulation)In Vivo Dosing / Cellular Assays

Troubleshooting Guides & FAQs

Q1: Why does (2-Bromophenyl)(3-isopropoxyphenyl)methanol resist dissolution in standard DMSO even at moderate concentrations (e.g., 10 mM)? Causality: While DMSO is generally an excellent solvent for diarylmethanol species[1], it is highly hygroscopic. If your DMSO has absorbed atmospheric moisture, the dielectric constant of the solvent shifts. This drastically reduces its effectiveness as a solvent for highly lipophilic compounds, leading to kinetic dissolution failure[2]. Furthermore, the bulky aromatic rings of this compound generate a high crystal lattice energy that must be overcome. Solution: Always use fresh, anhydrous DMSO (<0.005% water)[2]. To overcome the lattice energy thermodynamically, apply mild sonication or gentle heating (37°C) to facilitate kinetic dissolution[3].

Q2: I observe variable data, inaccurate structure-activity relationships (SAR), and reduced hit rates in my biochemical assays. What is causing this? Causality: This is a classic hallmark of micro-precipitation. When diluting a highly concentrated DMSO stock directly into an aqueous assay buffer, the compound undergoes "solvent-shifting precipitation"[2]. The sudden exposure to water causes a hydrophobic collapse of the diarylmethanol rings, forming sub-visible aggregates. This artificially lowers the effective free drug concentration in solution, leading to underrated activity and highly variable assay data. Solution: Do not perform serial dilutions in the aqueous buffer. Instead, perform all serial dilutions in 100% DMSO first. Once your concentration gradient is established in DMSO, transfer a constant, small aliquot of each dilution into the final assay buffer. Ensure the final DMSO concentration remains below 0.5% to prevent cytotoxicity[2].

Q3: How can I formulate this compound for in vivo dosing or high-concentration aqueous assays without precipitation? Causality: To overcome the poor thermodynamic solubility of the lipophilic diarylmethanol core in water[3], you must disrupt the hydrogen-bond network of water and encapsulate the hydrophobic rings. A single solvent is rarely sufficient. Solution: Utilize a multi-component co-solvent system. A proven formulation strategy for poorly soluble hydrophobic drugs involves a structured vehicle: typically a combination of DMSO, a polarity-bridging co-solvent like Polyethylene Glycol 300 (PEG300), a surfactant like Tween 80, and an aqueous phase[4].

Diagnostic Workflows

TroubleshootingWorkflow A Issue: Precipitation Observed B Is precipitation occurring in the DMSO stock? A->B C Is precipitation occurring during aqueous dilution? B->C No D Use Anhydrous DMSO & Sonicate at 37°C B->D Yes E Implement Co-solvent System (PEG300 + Tween 80) C->E Yes F Self-Validation: OD600 < 0.05 D->F G Self-Validation: Centrifuge (No Pellet) E->G

Troubleshooting workflow for identifying and resolving solubility issues.

Self-Validating Experimental Protocols

Protocol A: Preparation and Validation of a 50 mM Master Stock

Objective: Achieve complete kinetic dissolution in an organic solvent for long-term storage[3].

  • Equilibrate: Allow the sealed vial of (2-Bromophenyl)(3-isopropoxyphenyl)methanol to reach room temperature in a desiccator before opening. Causality: This prevents atmospheric condensation from introducing moisture into the hygroscopic powder[4].

  • Weigh & Add Solvent: Weigh the desired mass. Add the calculated volume of anhydrous DMSO[2]. (For a molecular weight of ~321.21 g/mol , use 16.06 mg per 1 mL of DMSO to achieve 50 mM).

  • Mechanical Disruption: Vortex vigorously for 2 minutes. If particulates remain, sonicate the tube in a water bath at 37°C for 10 minutes[2].

  • Self-Validation Step: To ensure no sub-visible micro-precipitates remain, measure the optical density of the solution at 600 nm (OD600) using a spectrophotometer blanked with pure DMSO. An OD600 < 0.05 confirms true kinetic dissolution.

Protocol B: Step-Down Co-Solvent Formulation for Aqueous Assays

Objective: Create a thermodynamically stable suspension/solution for aqueous environments or in vivo administration[3].

FormulationLogic S1 1. DMSO Stock Hydrophobic State S2 2. PEG300 Polarity Bridge S1->S2 Mix S3 3. Tween 80 Micellar Encapsulation S2->S3 Homogenize S4 4. Aqueous Buffer Thermodynamic Stability S3->S4 Dropwise

Logical sequence for step-down co-solvent formulation to prevent precipitation.

Methodology (Example for 1 mL Working Solution):

  • Organic Phase: Start with 50 µL of the clarified 50 mM DMSO stock solution[4].

  • Polarity Bridging: Add 400 µL of PEG300 to a sterile tube. Add the 50 µL DMSO stock directly into the PEG300 and vortex thoroughly until visually clear[4]. Causality: PEG300 acts as an intermediate dielectric bridge, preventing the "solvent shock" that causes precipitation.

  • Micellar Encapsulation: Add 50 µL of Tween 80 to the mixture and vortex until homogenous[4]. Causality: The non-ionic surfactant forms micelles around the lipophilic diarylmethanol core.

  • Aqueous Addition: Dropwise, add 500 µL of Saline (0.9% NaCl) or ddH2O while continuously vortexing[4]. Causality: Dropwise addition ensures the micelles have time to structure themselves around the drug molecules before thermodynamic equilibrium is disrupted.

  • Self-Validation Step: Centrifuge the final 1 mL solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a white pellet validates that the compound is successfully encapsulated and thermodynamically stable in the aqueous phase.

References

  • 4 Ways Drug Solubility Testing Helps Discovery & Development WuXi AppTec
  • Solubility: A speed‒breaker on the drug discovery highway MedCrave online
  • Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + W
  • Ro4987655 solubility and stability in DMSO Benchchem
  • Troubleshooting Bemcentinib Solubility: A Technical Guide Benchchem
  • Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO PMC (N

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Purification of (2-Bromophenyl)(3-isopropoxyphenyl)methanol

Welcome to the dedicated technical support guide for the HPLC purification of (2-Bromophenyl)(3-isopropoxyphenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the HPLC purification of (2-Bromophenyl)(3-isopropoxyphenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this and structurally similar diarylmethanol compounds.

Frequently Asked Questions (FAQs)

This section addresses common initial questions when setting up a purification method for (2-Bromophenyl)(3-isopropoxyphenyl)methanol.

Q1: What is a good starting point for column selection?

A1: For a non-polar, aromatic compound like (2-Bromophenyl)(3-isopropoxyphenyl)methanol, a standard octadecyl (C18) column is the conventional starting point for reversed-phase HPLC.[1] However, due to the presence of two phenyl rings, a Phenyl-Hexyl stationary phase can offer enhanced selectivity.[2][3][4] Phenyl-based columns provide alternative selectivity for aromatic compounds through π-π interactions between the analyte's aromatic rings and the stationary phase.[2][3][4]

Stationary PhasePrimary Interaction MechanismRecommended For
C18 (Octadecyl) Hydrophobic (van der Waals) interactionsGeneral purpose, good starting point for non-polar compounds.
Phenyl-Hexyl π-π interactions and hydrophobic interactionsAromatic compounds, positional isomers, where C18 provides insufficient resolution.[3][4]
PFP (Pentafluorophenyl) Dipole-dipole, hydrogen bonding, π-π interactionsHalogenated aromatic compounds, offering unique selectivity.[4]
Q2: How do I choose the optimal mobile phase and gradient?

A2: A typical reversed-phase mobile phase system consists of water (or buffer) and an organic modifier like acetonitrile (ACN) or methanol (MeOH).

  • Organic Modifier: Both ACN and MeOH are suitable. Methanol can sometimes enhance selectivity on phenyl-based columns by being less disruptive to π-π interactions compared to acetonitrile.[5]

  • Additive: To ensure good peak shape and suppress interactions with residual silanols on the silica support, it is highly recommended to add a small amount of acid, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to the aqueous component of the mobile phase.[6][7]

  • Starting Gradient: A good starting point is a linear gradient from approximately 50-60% organic modifier to 95-100% over 15-20 minutes. This "scouting gradient" helps determine the approximate elution conditions, which can then be optimized for better resolution or faster run times.[8]

Q3: What is the best way to prepare the sample for injection?

A3: Proper sample preparation is critical to prevent issues like column clogging, poor peak shape, and inaccurate results.[9][10]

  • Solvent Selection: The ideal sample solvent (diluent) is the initial mobile phase composition.[10][11] If the compound has poor solubility, a slightly stronger, compatible solvent can be used, but the injection volume should be kept small to avoid peak distortion.[12]

  • Concentration: Start with a concentration of approximately 0.5 to 1.0 mg/mL for analytical scale method development.[11] For preparative work, concentration is increased to maximize loading, which is determined experimentally.[13][14]

  • Filtration: Always filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that could block the column frit.[9][15]

Q4: How do I determine the optimal UV detection wavelength?

A4: The presence of bromophenyl and phenyl groups suggests strong UV absorbance. Aromatic compounds typically have a primary absorbance maximum (λmax) around 254 nm and a secondary one around 220 nm.[16]

  • Initial Setting: A wavelength of 254 nm is an excellent starting point as it provides good sensitivity for aromatic compounds and is less susceptible to interference from common HPLC solvents.[16]

  • Optimization: For highest sensitivity, run a UV-Vis spectrum of the purified compound or use a diode-array detector (DAD) during a preliminary run to identify the precise λmax. While bromophenol compounds can show absorbance shifts, the 250-270 nm range is generally effective.[17][18][19]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification process.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape is a common issue that compromises resolution and purity assessment. An ideal peak is symmetrical, with a tailing factor (As) close to 1.0.

Workflow for Diagnosing Poor Peak Shape

Caption: Decision tree for troubleshooting poor peak shape.

Detailed Solutions:
  • Peak Tailing (As > 1.2):

    • Cause: Most often caused by secondary interactions between the analyte and acidic silanol groups on the silica surface of the stationary phase.[6][12]

    • Solution: Add an acidic modifier like 0.1% formic acid or TFA to the mobile phase. This protonates the silanol groups, minimizing unwanted ionic interactions.[6]

    • Cause: A partially blocked column frit or a void at the head of the column can also cause tailing.[20]

    • Solution: Try back-flushing the column. If the problem persists, the column may need to be replaced.[6][20]

  • Peak Fronting (As < 0.9):

    • Cause: This is a classic sign of mass overload, where the amount of sample injected exceeds the column's capacity.[12][13] The retention time may also decrease as the load increases.[13][14]

    • Solution: Systematically reduce the injection volume or the sample concentration until a symmetrical peak is achieved.[21]

    • Cause: Injecting the sample in a solvent significantly stronger than the mobile phase can cause the peak to front.[12]

    • Solution: Ensure the sample is dissolved in a solvent that is as close as possible in composition to the initial mobile phase.[10][11]

Problem 2: Low Resolution or Co-elution with Impurities

Low resolution means the peak of interest is not fully separated from adjacent impurity peaks.

Strategies for Improving Resolution
  • Optimize the Gradient:

    • If peaks are eluting too quickly, make the gradient shallower (i.e., increase the time over which the organic solvent percentage changes). This gives more time for the column to resolve closely eluting compounds.

    • If the target compound is well-separated from early eluting peaks but co-elutes with a later one, consider a multi-step gradient: a shallow gradient during the elution of the target, followed by a steep ramp to wash off remaining components.[11]

  • Change the Organic Modifier:

    • Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.[7] As mentioned, methanol can be particularly effective with phenyl-based columns for separating aromatic compounds.[5]

  • Change the Stationary Phase:

    • If optimizing the mobile phase is insufficient, changing the column chemistry is the most powerful way to affect selectivity.[2] If you started with a C18 column, switching to a Phenyl-Hexyl or PFP column can provide the necessary change in interactions to resolve the co-eluting peaks.[2][4]

  • Increase Column Length or Decrease Particle Size:

    • Using a longer column (e.g., 250 mm instead of 150 mm) or a column with smaller particles (e.g., 3.5 µm instead of 5 µm) increases the column's efficiency (plate number), which can improve the resolution of closely eluting peaks.[21]

Problem 3: Low or No Recovery During Preparative Purification

This issue arises when scaling up from an analytical method to a preparative one.

  • Cause: Column Overload Leading to Peak Broadening.

    • When overloading a column for preparative purification, peaks will broaden significantly.[22] If the peak broadens to the point where it merges with the baseline or an impurity peak, it can appear as if the recovery is low when collecting fractions.

    • Solution: Perform a loading study. Gradually increase the amount of sample injected while monitoring the peak shape and resolution.[13][14] The optimal load is typically the maximum amount that can be injected while maintaining just enough resolution for effective fraction cutting.[23]

  • Cause: Sample Precipitation.

    • The sample may precipitate on the column if the mobile phase at the start of the gradient is too weak (i.e., too aqueous) to keep the concentrated sample in solution.

    • Solution: Dissolve the sample in a solvent containing a higher percentage of organic modifier. Alternatively, inject a smaller volume of a more concentrated sample. Ensure the injection solvent is miscible with the mobile phase to prevent precipitation upon injection.[15]

  • Cause: Bed Instability in Large-Diameter Columns.

    • Large preparative columns can suffer from bed settling or channeling, which leads to peak splitting and poor recovery.[22]

    • Solution: Ensure the column is properly packed and conditioned. Operating at lower pressures or using a series of shorter, smaller-diameter columns connected in sequence can sometimes improve bed stability and performance.[22]

References

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI News.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Contentstack. (2007, January 3). Optimizing Sample Load Capacity and Separation Through a Series of Short Prep Columns.
  • YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Separation Science. (2024, September 5).
  • ALWSCI. (2025, April 15).
  • Phenomenex. (n.d.). Prep Chromatography Loading for Maximum Recoveries and Yields.
  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • HPLC. (n.d.).
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • Polymer Chemistry Characterization Lab. (n.d.).
  • Agilent. (n.d.). Best Practices for Using an Agilent LC System Technical Note.
  • KNAUER. (n.d.).
  • Element Lab Solutions. (n.d.).
  • Davis, A. (n.d.). Characterization of Aromatic Stationary Phases for Uses in High Performance. JagWorks@USA, University of South Alabama.
  • Link Lab. (n.d.). HPLC Column Selection Guide.
  • Waters Corporation. (n.d.).
  • PubMed. (2013, April 16).
  • Daicel Chiral Technologies. (2021, March 14). Scale Up Analytical to Semi-Prep Column: Loading Capacity Guide.
  • ResearchGate. (n.d.). Comparison UV-Visible spectrum of N-N-(1,2-Phenylene)bis(1-(4-bromophenyl)methanimine).
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Bromophenol blue.
  • ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical.
  • ResearchGate. (n.d.). a UV-Vis absorbance spectra of bromophenol blue photodegraded by TiO2....
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • PubChem. (n.d.). (2-bromophenyl)(phenyl)methanol (C13H11BrO).
  • Sigma-Aldrich. (n.d.). (2-bromophenyl)(phenyl)methanol.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Purity Analysis of 3-Bromo-2-(bromomethyl)benzonitrile.
  • PMC. (n.d.).
  • Journal of Drug Delivery and Therapeutics. (2019, February 15). Reverse Phase-High Performance Liquid Chromatography method development and validation for estimation of efavirenz by Quality by Design approach.
  • Pharmacognosy Magazine. (2020, November 30). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids.
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2015, July 22). I am purifying the natural compounds through RP- HPLC, some very polar compounds are co-eluting with low retention time. How can i purify them?.
  • Scirp.org. (n.d.).
  • PubChem. (2026, January 17). Phenoxy-phenyl-(2-propoxyphenyl)methanol | C22H22O3 | CID 153758148.
  • Agilent. (2010, August 25). Choosing HPLC Columns for Rapid Method Development.
  • BLDpharm. (n.d.). 634152-97-9|(2-Bromophenyl)(3-methoxyphenyl)methanol.
  • Sigma-Aldrich. (n.d.). (6-Bromo-4-isopropoxy-2-methoxy-3-methylphenyl)methanol.
  • Matrix Fine Chemicals. (n.d.). (3-BROMOPHENYL)METHANOL | CAS 15852-73-0.

Sources

Optimization

preventing degradation of (2-Bromophenyl)(3-isopropoxyphenyl)methanol during storage

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of (2-Bromophenyl)(3-isopropoxyphenyl)methanol during storage. Authored from a per...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of (2-Bromophenyl)(3-isopropoxyphenyl)methanol during storage. Authored from a perspective of practical, field-proven experience, this document explains the "why" behind storage and handling protocols to ensure the integrity and reliability of your experimental outcomes.

Introduction

(2-Bromophenyl)(3-isopropoxyphenyl)methanol is a key intermediate in various synthetic pathways. As with many complex organic molecules, its stability can be compromised by improper storage conditions, leading to the formation of impurities that can derail research and development efforts. This guide offers a comprehensive overview of potential degradation pathways, troubleshooting strategies for compromised samples, and best practices for long-term storage.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and handling of (2-Bromophenyl)(3-isopropoxyphenyl)methanol.

Q1: What are the primary signs of degradation for (2-Bromophenyl)(3-isopropoxyphenyl)methanol?

A1: Degradation can manifest in several ways:

  • Physical Changes: A noticeable change in color (e.g., from white/off-white to yellow or brown) or a change in physical state (e.g., from a free-flowing solid to a clumpy or oily substance).

  • Analytical Inconsistencies: The appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS) or shifts in characteristic peaks in NMR spectra.

  • Reduced Reactivity: A decrease in the expected yield or an increase in side products during a chemical reaction.

Q2: What are the main chemical pathways through which this compound degrades?

A2: The primary degradation pathways for benzylic alcohols like (2-Bromophenyl)(3-isopropoxyphenyl)methanol include:

  • Oxidation: The benzylic alcohol is susceptible to oxidation to the corresponding ketone, (2-bromophenyl)(3-isopropoxyphenyl)methanone. This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities.

  • Dehydration: Although less common under typical storage conditions, acidic or basic contaminants can catalyze the elimination of water to form a diaryl-substituted alkene.

  • Photodegradation: Exposure to UV light can promote homolytic cleavage of the C-Br bond or the C-O bond, leading to a variety of radical-mediated side reactions and the formation of colored impurities.[1][2]

Q3: What is the single most important factor for long-term storage?

A3: The exclusion of atmospheric oxygen and moisture is paramount. Inert gas blanketing and storage in a desiccated environment are critical for preventing oxidative and hydrolytic degradation pathways.

Q4: Can I store this compound in a standard laboratory freezer?

A4: Yes, but with important caveats. While low temperatures are beneficial, standard freezers can have temperature fluctuations and are not inherently explosion-proof. For flammable compounds, it is crucial to use a refrigerator or freezer specifically designed for flammable materials storage.[3] Small quantities in tightly sealed containers within secondary containment may be acceptable in a standard freezer, but local safety guidelines must be followed.[3]

Part 2: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues related to the degradation of (2-Bromophenyl)(3-isopropoxyphenyl)methanol.

Issue 1: My compound has turned yellow/brown during storage.
  • Potential Cause: This is often a primary indicator of oxidation or photodegradation. The formation of conjugated systems or certain radical species can lead to colored impurities.

  • Troubleshooting Steps:

    • Analytical Verification:

      • Obtain an HPLC or LC-MS chromatogram of the discolored sample and compare it to a reference standard or the initial analysis data. Look for the emergence of new impurity peaks.

      • Run a ¹H NMR spectrum. The presence of an aldehyde or ketone impurity might be indicated by new signals in the corresponding regions.

    • Purity Assessment: Quantify the level of impurity. If it is above an acceptable threshold for your application, the material may need to be repurified.

  • Resolution Protocol: Recrystallization

    • Select an appropriate solvent system (e.g., a mixture of a good solvent like ethyl acetate or dichloromethane and a poor solvent like hexanes or heptane).

    • Dissolve the compound in a minimal amount of the hot "good" solvent.

    • Slowly add the "poor" solvent until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals.

    • Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

    • Re-analyze the purified material to confirm purity.

Issue 2: I am observing a new, significant peak in my LC-MS analysis.
  • Potential Cause: A new peak suggests the formation of a degradation product. The mass-to-charge ratio (m/z) from the mass spectrum can provide clues to its identity. An m/z value two mass units lower than the parent compound could indicate oxidation to the ketone.

  • Troubleshooting Workflow:

Troubleshooting_New_Peak start New Peak Observed in LC-MS check_mz Check m/z of New Peak start->check_mz is_oxidation Is m/z = [M-2H]+? check_mz->is_oxidation oxidation_product Likely Oxidation to Ketone is_oxidation->oxidation_product Yes other_degradation Investigate Other Degradation Pathways (e.g., Dehydration, Debromination) is_oxidation->other_degradation No review_storage Review Storage Conditions: - Inert Atmosphere? - Light Exposure? - Temperature? oxidation_product->review_storage other_degradation->review_storage repurify Repurify Material (e.g., Recrystallization, Chromatography) review_storage->repurify end Use Purified Material repurify->end Degradation_Pathways start (2-Bromophenyl)(3-isopropoxyphenyl)methanol oxidation Oxidation (O2, light, metal traces) start->oxidation photodegradation Photodegradation (UV Light) start->photodegradation acid_base Acid/Base Contamination start->acid_base ketone (2-Bromophenyl)(3-isopropoxyphenyl)methanone oxidation->ketone radicals Radical Species & Colored Impurities photodegradation->radicals alkene Diaryl-substituted alkene acid_base->alkene

Sources

Troubleshooting

Technical Support Center: Troubleshooting (2-Bromophenyl)(3-isopropoxyphenyl)methanol Crystallization

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with optimizing the purification of (2-Bromophenyl)(3-isopropoxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with optimizing the purification of (2-Bromophenyl)(3-isopropoxyphenyl)methanol .

As a sterically hindered diarylmethanol derivative, this compound presents unique physicochemical challenges during isolation. The most critical failure modes during its crystallization include chemical degradation (oxidation and etherification) and physical phase separation (commonly known as "oiling out"). This guide synthesizes thermodynamic principles with field-proven methodologies to help you establish a high-yielding, self-validating crystallization process.

Part 1: Mechanistic Understanding of Byproducts

To eliminate impurities, we must first understand the causality behind their formation. Diarylmethanols are highly reactive at the benzylic position, making solvent selection and atmospheric control paramount.

  • Ketone Oxidation Byproducts : The secondary alcohol can easily oxidize to the corresponding diarylketone, (2-bromophenyl)(3-isopropoxyphenyl)methanone. This degradation is typically catalyzed by trace transition metals (e.g., Palladium or Iron carried over from upstream cross-coupling steps) combined with exposure to atmospheric oxygen at elevated temperatures[1].

  • Etherification Byproducts : A frequent, yet often misdiagnosed, byproduct arises when crystallizing from primary alcohols (e.g., methanol, ethanol). Diarylmethanols readily form highly stabilized benzylic carbocations. In the presence of trace acidic impurities (such as residual silica gel or acidic workup carryover), the alcohol solvent acts as a nucleophile, converting the API into a methyl or ethyl ether[2].

  • Des-bromo Impurities : If the intermediate was synthesized via Grignard or organolithium addition, over-reduction or homocoupling can result in des-bromo or biphenyl-like impurities[3].

degradation A (2-Bromophenyl)(3-isopropoxyphenyl) methanol B Ketone Byproduct (Oxidation) A->B O2 / Trace Metals C Ether Byproduct (Solvent Inclusion) A->C ROH + Trace H+ D Des-bromo Impurity (Synthesis Carryover) A->D Over-reduction

Caption: Mechanistic pathways of common byproducts during diarylmethanol processing.

Part 2: Overcoming "Oiling Out" (Liquid-Liquid Phase Separation)

Liquid-Liquid Phase Separation (LLPS) , colloquially known as "oiling out," occurs when a supersaturated solution separates into a solute-rich oil phase and a solvent-rich phase before a rigid crystal lattice can form[4].

The Causality of Impurity Entrapment: When LLPS occurs, the thermodynamics of the system dictate that structurally similar impurities (like the ketone and ether byproducts) will partition heavily into the newly formed oil phase[5]. When this oil eventually crashes out into an amorphous solid upon further cooling, it permanently traps these impurities within the bulk material, completely negating the purification purpose of the crystallization step.

To bypass the miscibility gap, the trajectory of the operation point on the ternary phase diagram must be tightly controlled. This requires abandoning protic solvent systems in favor of aprotic Anti-Solvent systems (e.g., Ethyl Acetate/Heptane) and enforcing a strict seeding strategy within the metastable zone[4].

Part 3: Self-Validating Crystallization Protocol

This step-by-step methodology is designed as a self-validating system. The protocol includes built-in visual checkpoints; if the system behaves outside the described parameters, the process can be paused and corrected without product loss.

workflow N1 1. Dissolve Crude in EtOAc (60°C) N2 2. Hot Filtration (Remove Particulates) N1->N2 N3 3. Slow Addition of Heptane (Anti-Solvent) N2->N3 N4 4. Add Seed Crystals in Metastable Zone N3->N4 N5 5. Controlled Cooling (0.1 - 0.2 °C/min) N4->N5 N6 6. Isolate Pure Crystals (Vacuum Filtration) N5->N6

Caption: Optimized crystallization workflow to prevent liquid-liquid phase separation.

Step-by-Step Methodology:
  • Aprotic Dissolution : Suspend the crude (2-Bromophenyl)(3-isopropoxyphenyl)methanol in Ethyl Acetate (approx. 3-5 volumes). Heat to 60°C under a nitrogen atmosphere until complete dissolution.

    • Causality: EtOAc is chosen over methanol/ethanol to completely eliminate the thermodynamic possibility of benzylic etherification[2].

  • Hot Filtration : Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean reactor.

    • Causality: This removes insoluble transition metal particulates that act as catalysts for ketone oxidation[1].

  • Metastable Zone Identification : Maintain the temperature at 60°C. Slowly add Heptane (anti-solvent) dropwise until the solution becomes slightly cloudy (the cloud point). Immediately add 0.1 volumes of EtOAc until the solution turns just clear.

    • Validation Check: You have now successfully established the upper limit of the metastable zone[4].

  • Strategic Seeding : Cool the solution precisely to 55°C. Introduce 1-2% w/w of highly pure crystalline (2-Bromophenyl)(3-isopropoxyphenyl)methanol seeds.

    • Causality: Seeding provides a low-energy template for crystal growth, bypassing the high supersaturation required for spontaneous nucleation, which is the primary trigger for LLPS (oiling out)[4].

  • Controlled Cooling : Cool the mixture to 5°C at a strict, linear rate of 0.1 to 0.2 °C/min.

    • Causality: A slow cooling rate ensures solute molecules have the kinetic time required to integrate into the rigid crystal lattice rather than coalescing into an emulsion[4].

  • Isolation & Washing : Isolate the crystals via vacuum filtration. Wash the filter cake with cold Heptane (0-5°C) to displace the mother liquor containing concentrated impurities. Dry under vacuum at 40°C.

Part 4: Data Presentation

Table 1: Impurity Profile and Mitigation Strategy
Impurity TypeChemical OriginVisual / Analytical IndicatorMitigation Strategy
Ketone Byproduct Oxidation of secondary alcoholYellowish tint in dried powder; M-2 peak in MS.Hot filtration to remove metals; N2 atmosphere; avoid prolonged heating[1].
Ether Byproduct Reaction with protic solventsPersistent +14 Da (Methyl) or +28 Da (Ethyl) mass impurity.Switch from Methanol/Ethanol to an aprotic EtOAc/Heptane system[2].
Des-bromo Impurity Over-reduction during synthesisLower melting point; broad melting range.Wash filter cake thoroughly with cold Heptane; ensure strict seeding[3].
Table 2: Solvent System Comparison for Diarylmethanol Crystallization
Solvent SystemLLPS (Oiling Out) RiskEtherification RiskOverall Recommendation
Methanol / WaterVery HighHigh (Requires strictly neutral pH)Not Recommended
Ethanol / WaterHighHighNot Recommended
Toluene / HexaneModerateNoneAcceptable, but toxicity concerns.
Ethyl Acetate / Heptane Low (with seeding) None Highly Recommended

Part 5: Frequently Asked Questions (FAQs)

Q1: My final product turned slightly yellow after drying in the oven. What happened? A1: Yellowing is highly indicative of oxidation to the ketone byproduct. Diarylmethanols are sensitive to thermal oxidation. Ensure that your drying oven is operating under a strict vacuum or a nitrogen sweep. Furthermore, verify that your hot filtration step successfully removed all trace metals, as these drastically lower the activation energy for oxidation[1].

Q2: I am currently using a Methanol/Water crystallization system and I am seeing a persistent 3-5% impurity that won't wash out. What is it? A2: This is almost certainly the methyl ether byproduct. Diarylmethanols readily undergo nucleophilic substitution in methanol if even trace acidic impurities (e.g., from silica gel chromatography or acidic aqueous workups) are present[2]. You must switch to an aprotic solvent system like Ethyl Acetate/Heptane to prevent this covalent modification.

Q3: The solution oiled out into a milky emulsion despite adding seed crystals. How do I recover the batch? A3: If oiling out occurs, your supersaturation generation was too rapid. Do not filter the emulsion. Instead, reheat the mixture to 65°C until the emulsion completely redissolves into a single, clear phase. Add 10% more Ethyl Acetate (good solvent) to shift your concentration out of the thermodynamic miscibility gap. Once clear, repeat the cooling and seeding process at a much slower cooling rate (e.g., 0.1 °C/min)[4].

Sources

Optimization

Technical Support Center: Chiral Separation of (2-Bromophenyl)(3-isopropoxyphenyl)methanol

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chiral resolution challenges with (2-Bromophenyl)(3-isopropoxyphenyl)met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chiral resolution challenges with (2-Bromophenyl)(3-isopropoxyphenyl)methanol .

Due to its specific structural features—a bulky ortho-bromo group, a hydrophobic meta-isopropoxy group, and a free hydroxyl moiety—this diaryl methanol derivative presents unique chromatographic hurdles. This portal provides mechanistic insights, diagnostic workflows, and self-validating protocols to achieve baseline enantiomeric resolution ( Rs​>1.5 ).

Mechanistic Insights: Why is this Molecule Challenging?

Before troubleshooting, it is critical to understand the causality behind separation failures for this specific analyte:

  • Steric Hindrance (The Ortho-Bromo Effect): The bromine atom at the ortho position has a large van der Waals radius (~1.85 Å), which severely restricts the free rotation of the phenyl ring. If this rigid conformation clashes with the helical pitch of standard cellulose-based Chiral Stationary Phases (CSPs), chiral recognition will fail[1].

  • Secondary Interactions (The Hydroxyl Effect): The free -OH group on the chiral center acts as a strong hydrogen bond donor. On silica-supported CSPs, this leads to secondary interactions with residual silanols, causing severe peak tailing or irreversible adsorption ("memory effects")[2],[3].

  • Hydrophobic & π−π Interactions: The 3-isopropoxyphenyl group requires a CSP capable of strong π−π engagement to differentiate the enantiomers effectively.

Diagnostic Workflow

Use the following decision tree to diagnose and resolve suboptimal chromatograms.

Workflow Start Initial HPLC/SFC Injection (2-Bromophenyl)(3-isopropoxyphenyl)methanol Check Evaluate Chromatogram Start->Check Tailing Peak Tailing (Tf > 1.2) or Missing Peaks Check->Tailing Broad/Tailing Coelution Co-elution / Poor Resolution (Rs < 1.5) Check->Coelution Overlapping Success Baseline Resolution (Rs > 1.5, Tf < 1.2) Check->Success Ideal Shape Mod Add 0.1% DEA or TFA to Mobile Phase Tailing->Mod Screen Switch CSP: Try Chiralpak AD-H or Whelk-O1 Coelution->Screen Mod->Check Re-inject Temp Optimize Temperature (Decrease flow rate & adjust Temp) Screen->Temp Temp->Check Re-inject

Diagnostic workflow for resolving chiral separation issues of diaryl methanols.

Troubleshooting Guide & FAQs

Q1: I injected my sample, but no peaks eluted, or the peaks are severely tailing on the first injection. What is happening? A1: You are likely experiencing irreversible adsorption or severe secondary interactions. It is a common misconception that everything injected onto a chiral HPLC column will elute in the first run[3]. The free hydroxyl group of your diaryl methanol is hydrogen-bonding with active residual silanols on the silica support.

  • Solution: Add a mobile phase modifier. Introduce 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) to your mobile phase[2]. These additives competitively bind to the active silanol sites, masking them and allowing your analyte to elute with a symmetrical peak shape.

Q2: My peaks are co-eluting ( Rs​<1.0 ) on a standard Chiralcel OD-H (Cellulose) column. How do I improve resolution? A2: The rigid steric bulk of the ortho-bromo group is likely preventing the molecule from properly entering the chiral cavities of the cellulose carbamate phase.

  • Solution: Switch your CSP. Literature demonstrates that Pirkle-type columns, specifically the (S,S)-Whelk-O1 stationary phase, are highly effective for the enantioseparation of diarylmethanols[4]. The Whelk-O1 phase utilizes a pre-organized cleft that engages in π−π interactions with the 3-isopropoxyphenyl group while simultaneously hydrogen-bonding with the -OH group. Alternatively, an amylose-based CSP (e.g., Chiralpak AD-H) possesses a different helical pitch that better accommodates bulky ortho-substituted aromatics.

Q3: I am scaling up to Supercritical Fluid Chromatography (SFC) for preparative separation, but the pump is squeaking and backpressure is wildly fluctuating. How do I fix this? A3: This indicates a phase separation issue or cavitation within the pump. Supercritical CO2 has very low viscosity, but when mixed with polar modifiers at high flow rates, resistance can cause pressure drops that break the supercritical state[5].

  • Solution: First, ensure your CO2 tank is not empty. Second, verify that your Back Pressure Regulator (BPR) is set high enough (typically >100 bar) to maintain a single supercritical phase[5]. If you are using 100% Isopropanol (IPA) as a modifier, its high viscosity may be causing excess resistance; try blending it with Methanol (e.g., 50:50 MeOH:IPA) to lower the system backpressure.

Self-Validating Experimental Protocols

To ensure data integrity, every method must be self-validating. Follow this step-by-step methodology for your initial HPLC screening.

Protocol: Chiral HPLC Screening & Validation

Objective: Identify the optimal CSP and mobile phase for baseline resolution.

  • System Suitability Test (SST):

    • Action: Inject a known racemic standard (e.g., trans-stilbene oxide) before your sample.

    • Validation Criteria: The system is suitable only if the SST standard achieves Rs​>1.5 and a Tailing Factor ( Tf​ ) <1.2 . This proves the column and pumps are performing optimally.

  • Sample Preparation:

    • Action: Dissolve 1 mg of (2-Bromophenyl)(3-isopropoxyphenyl)methanol in 1 mL of the exact initial mobile phase (e.g., Hexane/IPA 90:10)[2].

    • Causality: Dissolving in strong solvents (like 100% DCM or Methanol) causes "solvent shock" upon injection, leading to peak distortion and artificial co-elution.

  • Isocratic Elution Execution:

    • Action: Run the separation in isocratic mode at 1.0 mL/min. Chiral separations rely heavily on the stationary phase rather than gradient mobile phase changes[3].

    • Parameters: Start with Hexane/IPA (90:10, v/v) + 0.1% DEA at 25°C.

  • Thermodynamic Optimization:

    • Action: If Rs​ is between 1.0 and 1.4, reduce the flow rate to 0.5 mL/min and lower the column temperature to 15°C[2].

    • Causality: Lower temperatures often increase the binding energy differences ( ΔΔG ) between the transient diastereomeric complexes formed with the CSP, enhancing enantioselectivity ( α ).

  • Data Validation:

    • Action: Calculate resolution using the formula Rs​=2(tr2​−tr1​)/(W1​+W2​) . Proceed to preparative scale only if Rs​≥1.5 .

Quantitative Data Presentation

Use the following empirical matrices to guide your method development.

Table 1: CSP Selection Matrix for Diaryl Methanols
Chiral Stationary Phase (CSP)Base MaterialRecognition MechanismSuitability for Ortho-Bromo Diaryl Methanols
(S,S)-Whelk-O1 Pirkle-type (Covalent) π−π cleft, H-bondingExcellent. Highly validated for diarylmethanols[4].
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Helical inclusion, H-bondingGood. Accommodates bulky ortho-substitutions well.
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Helical inclusion, H-bondingPoor to Moderate. Steric clash likely due to tighter helical grooves.
Table 2: Mobile Phase Optimization Matrix
Mobile Phase ComponentFunctionRecommended ConcentrationTarget Issue Resolved
Hexane / Heptane Non-polar bulk solvent70% - 95%Controls overall retention time ( k′ ).
Isopropanol (IPA) Polar modifier5% - 30%Elution strength; modulates H-bonding with CSP.
Diethylamine (DEA) Basic additive0.1% (v/v)Suppresses peak tailing from residual silanols[2].
Trifluoroacetic Acid (TFA) Acidic additive0.1% (v/v)Alternative to DEA; alters relative retention[3].

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to (2-Bromophenyl)(3-isopropoxyphenyl)methanol and Other Brominated Diarylmethanols for Researchers

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of (2-Bromophenyl)(3-isopropoxyphenyl)methanol against other brominated diarylmethanol analo...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of (2-Bromophenyl)(3-isopropoxyphenyl)methanol against other brominated diarylmethanol analogs. This document synthesizes known synthetic methodologies and explores the structure-activity relationships that govern the biological potential of this class of compounds.

The diarylmethane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of bromine atoms and other substituents onto the aryl rings can significantly modulate the pharmacological properties of these molecules, including their potency, selectivity, and metabolic stability. This guide focuses on (2-Bromophenyl)(3-isopropoxyphenyl)methanol, a specific analog, and places it in the context of other brominated diarylmethanols to inform future research and development.

Synthesis of Brominated Diarylmethanols: A Focus on the Grignard Reaction

The most common and versatile method for the synthesis of unsymmetrical diarylmethanols is the Grignard reaction. This reaction involves the addition of an arylmagnesium halide (a Grignard reagent) to an aromatic aldehyde or ketone.

Proposed Synthesis of (2-Bromophenyl)(3-isopropoxyphenyl)methanol

A plausible and efficient synthesis of (2-Bromophenyl)(3-isopropoxyphenyl)methanol involves the reaction of 3-isopropoxyphenylmagnesium bromide with 2-bromobenzaldehyde.

Experimental Protocol: Grignard Synthesis of (2-Bromophenyl)(3-isopropoxyphenyl)methanol

Materials:

  • 3-Bromoanisole (for preparation of 3-isopropoxyphenylmagnesium bromide, if not commercially available)

  • Isopropyl alcohol

  • Sodium hydride

  • 1-Bromo-3-isopropoxybenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 2-Bromobenzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Preparation of 1-Bromo-3-isopropoxybenzene (if not commercially available):

    • To a solution of 3-bromoanisole in anhydrous DMF, add sodium hydride portion-wise at 0 °C.

    • Slowly add isopropyl bromide and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain 1-bromo-3-isopropoxybenzene.

  • Formation of the Grignard Reagent (3-isopropoxyphenylmagnesium bromide):

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 1-bromo-3-isopropoxybenzene in anhydrous diethyl ether dropwise to the magnesium turnings.

    • The reaction is initiated by gentle heating. Once initiated, the addition is continued at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Bromobenzaldehyde:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Add a solution of 2-bromobenzaldehyde in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

    • Characterize the final product, (2-Bromophenyl)(3-isopropoxyphenyl)methanol, by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Grignard Reagent Formation cluster_1 Grignard Reaction cluster_2 Work-up and Purification 1-Bromo-3-isopropoxybenzene 1-Bromo-3-isopropoxybenzene Grignard_Reagent 3-Isopropoxyphenyl- magnesium bromide 1-Bromo-3-isopropoxybenzene->Grignard_Reagent Anhydrous Ether Mg Mg Mg->Grignard_Reagent Product_Intermediate Intermediate Adduct Grignard_Reagent->Product_Intermediate 2-Bromobenzaldehyde 2-Bromobenzaldehyde 2-Bromobenzaldehyde->Product_Intermediate Final_Product (2-Bromophenyl)(3-isopropoxyphenyl)methanol Product_Intermediate->Final_Product aq. NH4Cl

Caption: Proposed synthesis of (2-Bromophenyl)(3-isopropoxyphenyl)methanol via Grignard reaction.

Comparative Analysis with Other Brominated Diarylmethanols

The biological activity of diarylmethanols is highly dependent on the nature and position of the substituents on the aromatic rings. Here, we compare the structural features of (2-Bromophenyl)(3-isopropoxyphenyl)methanol with other known brominated diarylmethanols and discuss the potential implications for their biological activity.

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship (SAR) is a critical concept in drug design that links the chemical structure of a molecule to its biological activity.[1][2] Minor modifications to a molecule's structure can lead to significant changes in its potency, selectivity, and pharmacokinetic properties.

  • Role of the Bromine Substituent: The position of the bromine atom is a key determinant of activity. An ortho-bromo substituent, as in our target molecule, can induce a conformational bias by restricting the rotation of the phenyl ring. This can lead to a more defined three-dimensional shape, which may enhance binding to a specific biological target. Studies on other brominated compounds have shown that bromine substitution can enhance cytotoxic potency.[3] For instance, brominated flavones have demonstrated increased cytotoxic activity compared to their chlorinated analogs.[3] The presence of a bromine atom can also influence the lipophilicity of the molecule, which can affect its ability to cross cell membranes.

  • Role of the Isopropoxy Group: The meta-isopropoxy group on the second phenyl ring is another important feature. The isopropoxy group is a moderately lipophilic and electron-donating substituent. Its presence can influence the overall electronic properties and solubility of the molecule. In some cases, alkoxy groups have been shown to enhance the inhibitory activity of diaryl compounds against certain enzymes.

Comparator Compounds

To provide a concrete comparison, we have selected two other brominated diarylmethanols for which some biological data is available in the literature:

  • (2-Bromophenyl)(phenyl)methanol: This compound serves as a baseline comparator, lacking the isopropoxy substituent.

  • (2-Bromophenyl)(3-bromophenyl)methanol: This analog allows for an assessment of the effect of a second bromine atom versus an isopropoxy group at the meta position.

Compound NameStructureKey Structural Features
(2-Bromophenyl)(3-isopropoxyphenyl)methanol Chemical structure of (2-Bromophenyl)(3-isopropoxyphenyl)methanolortho-bromo substituent, meta-isopropoxy substituent
(2-Bromophenyl)(phenyl)methanol Chemical structure of (2-Bromophenyl)(phenyl)methanolortho-bromo substituent, unsubstituted second phenyl ring
(2-Bromophenyl)(3-bromophenyl)methanol Chemical structure of (2-Bromophenyl)(3-bromophenyl)methanolortho-bromo substituent, meta-bromo substituent on the second phenyl ring

Potential Biological Applications and Experimental Data

Cytotoxicity

Studies on various brominated compounds have demonstrated their cytotoxic potential against cancer cell lines. For example, some brominated chalcones have shown significant anti-proliferative activity.[3] The cytotoxicity of brominated compounds is often attributed to their ability to induce oxidative stress and apoptosis.[7] The presence of ortho-substituents on polybrominated diphenyl ethers (PBDEs) has been shown to be a strong contributor to their cellular accumulation and toxicity.[7]

Comparative Cytotoxicity Data for Selected Brominated Compounds (Hypothetical)

CompoundCell LineIC₅₀ (µM)Reference
(2-Bromophenyl)(phenyl)methanolA549 (Lung Carcinoma)> 50Hypothetical
(2-Bromophenyl)(3-bromophenyl)methanolA549 (Lung Carcinoma)25Hypothetical
(2-Bromophenyl)(3-isopropoxyphenyl)methanol A549 (Lung Carcinoma) 15 Hypothetical
Doxorubicin (Positive Control)A549 (Lung Carcinoma)0.5-

Note: The cytotoxicity data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for these compounds in a comparative assay is not available. It is intended to guide future experimental design.

Enzyme Inhibition

Diaryl structures are common motifs in kinase inhibitors.[4][5][6] The specific substitution pattern on the aryl rings plays a crucial role in determining the inhibitory potency and selectivity. For instance, structure-activity relationship studies of diaryl ether derivatives have revealed that the presence of specific substituents can significantly enhance antitumor activity by modulating kinase inhibition.[8] The conformational constraints imposed by the ortho-bromo group in (2-Bromophenyl)(3-isopropoxyphenyl)methanol could potentially lead to selective inhibition of certain kinases.

Logical Relationship of Structural Features to Potential Biological Activity

G A (2-Bromophenyl)(3-isopropoxyphenyl)methanol B ortho-Bromo Substituent A->B C meta-Isopropoxy Substituent A->C D Restricted Phenyl Ring Rotation B->D E Increased Lipophilicity B->E C->E F Altered Electronic Properties C->F G Enhanced Target Binding Affinity/Selectivity D->G H Improved Cell Membrane Permeability E->H F->G I Potential for Kinase Inhibition G->I J Potential for Cytotoxic Activity G->J H->J

Caption: Interplay of structural features and their potential impact on biological activity.

Conclusion and Future Directions

(2-Bromophenyl)(3-isopropoxyphenyl)methanol represents an intriguing, yet underexplored, member of the brominated diarylmethanol family. Based on the principles of medicinal chemistry and the known structure-activity relationships of related compounds, it is plausible that this molecule possesses interesting biological properties. The presence of both an ortho-bromo and a meta-isopropoxy substituent provides a unique combination of steric and electronic features that could translate into potent and selective biological activity.

Future research should focus on the definitive synthesis and characterization of (2-Bromophenyl)(3-isopropoxyphenyl)methanol. Following its successful synthesis, a comprehensive biological evaluation is warranted. This should include screening for cytotoxicity against a panel of cancer cell lines and testing for inhibitory activity against a broad range of kinases and other relevant enzymes. Such studies will be crucial in determining the therapeutic potential of this and other structurally related brominated diarylmethanols.

References

  • Ashby, E. C., & Pande, S. S. (Year). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Journal of Chemical and Pharmaceutical Research.
  • Burmistrova, O., et al. (2022). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. BMC Veterinary Research.
  • Costa, L. G., et al. (2012). Comparative Cytotoxicity and Intracellular Accumulation of Five Polybrominated Diphenyl Ether Congeners in Mouse Cerebellar Granule Neurons. Toxicological Sciences.
  • Dudley, G. B., et al. (Year). The synthetic method of diaryl carbinol compound.
  • FMC Corporation. (Year). Processes for the synthesis of diarylthiohydantoin and diarylhydantoin compounds.
  • Gao, Y., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules.
  • Grignard Reaction. (n.d.). University of Missouri-St. Louis.
  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020). YouTube.
  • Guo, M., et al. (Year). The synthetic method of diaryl carbinol compound.
  • Kadowski, B. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube.
  • Lee, F., et al. (2015).
  • Leroux, F. R., et al. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2.
  • Li, Y., et al. (2023). Comparative cytotoxicity, endocrine-disrupting effects, oxidative stress of halophenolic disinfection byproducts and the underlying molecular mechanisms revealed by transcriptome analysis.
  • Liu, W., et al. (2023). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Mphahlele, M. J., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.
  • Pande, S. S., & Prabhu, P. P. (Year). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Journal of Chemical and Pharmaceutical Research.
  • Preparation of the Grignard reagent, phenylmagnesium bromide. (2012). University of Colorado Boulder.
  • PubChem. (n.d.). (2-bromophenyl)(phenyl)methanol. PubChem.
  • Schering Corporation. (1995). Synthesis of diaryl methanes.
  • Sigma-Aldrich. (n.d.). (6-Bromo-4-isopropoxy-2-methoxy-3-methylphenyl)methanol. Sigma-Aldrich.
  • Takeda, S., et al. (2011). Synthesis and biological evaluation of loxoprofen derivatives. Bioorganic & Medicinal Chemistry Letters.
  • The Regents of The University of California. (Year). Processes for the synthesis of diarylthiohydantoin and diarylhydantoin compounds.
  • CDD Vault. (2025).
  • University of California. (Year). Processes for the synthesis of diarylthiohydantoin and diarylhydantoin compounds.
  • Drug Design Org. (2005).
  • Zhao, X., et al. (2023). Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity.

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Comparative

A Comparative Guide to HPLC Validation Methods for (2-Bromophenyl)(3-isopropoxyphenyl)methanol

Introduction (2-Bromophenyl)(3-isopropoxyphenyl)methanol is a complex organic molecule with potential applications in the pharmaceutical and chemical industries. As with any active pharmaceutical ingredient (API) or key...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2-Bromophenyl)(3-isopropoxyphenyl)methanol is a complex organic molecule with potential applications in the pharmaceutical and chemical industries. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity and stability is paramount. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the analysis of non-volatile and thermally labile compounds, making it the technique of choice for the quality control of this compound.[1]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the validation of a stability-indicating HPLC method for (2-Bromophenyl)(3-isopropoxyphenyl)methanol. We will delve into the rationale behind the experimental design, present detailed protocols, and compare the HPLC method with other analytical techniques. This document is structured to provide a deep technical understanding, grounded in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[2]

The Crucial Role of Method Validation

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[3] For the analysis of a pharmaceutical compound, this means the method must be reliable, reproducible, and specific for the analyte of interest. A validated HPLC method provides a high degree of assurance that the measurements are accurate and precise, which is a regulatory requirement in the pharmaceutical industry.[4] The core parameters for validation, as stipulated by the ICH Q2(R2) guidelines, include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.[2][5]

Proposed HPLC Method for (2-Bromophenyl)(3-isopropoxyphenyl)methanol

Given the aromatic and moderately polar nature of (2-Bromophenyl)(3-isopropoxyphenyl)methanol, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice. The following method is a scientifically sound starting point for analysis.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is proposed to ensure adequate separation of the main compound from potential impurities and degradation products. A common starting point would be a gradient from 50:50 (v/v) acetonitrile:water to 80:20 (v/v) over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: A PDA detector would be used to identify the wavelength of maximum absorbance (λmax) for the analyte, which is expected to be around 254 nm due to the presence of phenyl rings.[1]

HPLC Method Validation: A Step-by-Step Guide

The validation of the proposed HPLC method must be conducted in accordance with ICH guidelines.[6][7]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[8] To demonstrate specificity and establish the stability-indicating nature of the method, forced degradation studies are essential.[9][10][11] These studies involve subjecting the drug substance to various stress conditions to induce degradation.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

The stressed samples are then analyzed by the proposed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector is crucial to confirm that the analyte peak is free from co-eluting impurities.[9]

Linearity and Range

Linearity demonstrates the direct proportionality of the test results to the concentration of the analyte.[2] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[6]

Experimental Protocol:

  • Prepare a stock solution of (2-Bromophenyl)(3-isopropoxyphenyl)methanol in the mobile phase.

  • Prepare a series of at least five dilutions covering the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.[12]

Accuracy

Accuracy expresses the closeness of agreement between the true value and the value found.[8] It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo.

  • Analyze each sample in triplicate.

  • Calculate the percentage recovery for each sample. The acceptance criterion is typically between 98.0% and 102.0%.[12]

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Analyze the same sample on two different days, by two different analysts, or on two different instruments.

The results are expressed as the relative standard deviation (%RSD), which should be ≤ 2%.[12]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterTypical PerformanceAcceptance Criteria (as per ICH)
Specificity No interference from degradantsPeak purity index > 0.999
Linearity (R²) > 0.999≥ 0.999
Range 50-150% of target concentrationDefined by linearity studies
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (% RSD) < 2.0%≤ 2.0%
LOD ~0.05 µg/mL (estimated)To be determined experimentally
LOQ ~0.15 µg/mL (estimated)To be determined experimentally

Comparison with Alternative Analytical Methods

While HPLC is the preferred method, other techniques can be considered for specific applications.

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC-UV/PDA Separation based on polarity, detection by UV absorbance.High specificity, good precision and accuracy, suitable for non-volatile compounds.[1]Requires a chromophore for detection.
Gas Chromatography (GC-FID) Separation of volatile compounds based on boiling point.High sensitivity for volatile compounds.[1]Not suitable for thermally labile compounds; derivatization may be required.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC coupled with mass detection.High specificity and sensitivity, provides structural information.[13]Higher cost and complexity.
UV-Vis Spectrophotometry Measures absorbance of UV-Vis light.Simple, rapid, and low cost.Low specificity, susceptible to interference from other absorbing compounds.[1]
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase.Faster separations and reduced use of organic solvents.[14]Less common instrumentation.

Visualizing the Workflow

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation MD Propose HPLC Method Specificity Specificity & Forced Degradation MD->Specificity Validate for Intended Use Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_QC Routine Quality Control Robustness->Routine_QC Implement Validated Method

Caption: A typical workflow for HPLC method validation.

Relationship Between Validation Parameters

Validation_Parameters cluster_params Key Validation Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Reliability Reliable Results Specificity->Reliability Accuracy->Reliability Precision->Reliability Linearity->Reliability

Caption: Interrelationship of core validation parameters.

Conclusion

The development and validation of a robust, stability-indicating HPLC method are critical for ensuring the quality and safety of (2-Bromophenyl)(3-isopropoxyphenyl)methanol. This guide has outlined a comprehensive approach to method validation, grounded in ICH principles, from proposing initial chromatographic conditions to detailing the experimental protocols for each validation parameter. By following these guidelines, researchers and drug development professionals can establish a reliable analytical method suitable for routine quality control and regulatory submissions. While alternative techniques exist, a validated HPLC method provides the optimal balance of specificity, accuracy, and precision for the analysis of this compound.

References

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Forced Degradation in HPLC Methods | PDF | High Performance Liquid Chromatography | Pharmaceutical Formulation - Scribd. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals. [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. [Link]

  • analytical method validation and validation of hplc | PPT - Slideshare. [Link]

  • Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate. [Link]

  • Acceptance criteria of validation parameters for HPLC - ResearchGate. [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]

  • Clearance of Persistent Small-Molecule Impurities: Alternative Strategies. [Link]

  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. [Link]

  • A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION - TIJER.org. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed. [Link]

  • Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae - PubMed. [Link]

  • Small Molecule Drug Characterization and Purity Analysis - Agilent. [Link]

  • Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae | Request PDF - ResearchGate. [Link]

  • Quality Guidelines - ICH. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. [Link]

  • HPLC Methods for analysis of Biphenyl - HELIX Chromatography. [Link]

  • validation of analytical procedures q2(r2) - ICH. [Link]

  • A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. [Link]

  • III Analytical Methods. [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju. [Link]

  • Development of new analytical methods for the identification of Novel Psychoactive Substances (NPS), related metabolites and biomarkers of intake in biological matrices - IRIS. [Link]

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Validation

Comparative Reactivity Guide: (2-Bromophenyl)(3-isopropoxyphenyl)methanol and Its Structural Analogs in Advanced Synthesis

Target Audience: Researchers, Application Scientists, and Drug Discovery Chemists Content Focus: Mechanistic evaluation, comparative reactivity data, and validated experimental protocols for diarylmethanol derivatization...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Chemists Content Focus: Mechanistic evaluation, comparative reactivity data, and validated experimental protocols for diarylmethanol derivatization.

Executive Summary & Structural Rationale

Diarylmethanols (benzhydrols) bearing ortho-halogen substituents are highly versatile building blocks in organic synthesis, frequently utilized to construct complex polycyclic scaffolds, triarylmethanes, and active pharmaceutical ingredients (APIs). Among these, (2-Bromophenyl)(3-isopropoxyphenyl)methanol (CAS 1443351-85-6)[1] represents a uniquely functionalized scaffold.

Its synthetic utility is driven by three distinct reactive zones, each orthogonally addressable:

  • The ortho-Bromoaryl Group: Primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or lithium-halogen exchange[2].

  • The Benzylic Hydroxyl Group: Susceptible to oxidation, nucleophilic substitution via SN1 pathways, or reductive deoxygenation[3].

  • The meta-Isopropoxy Group: Acts as an electronic modulator. While sterically bulky, its electron-donating nature (via induction and weak resonance from the meta position) stabilizes transient benzylic carbocations during substitution reactions.

To provide a comprehensive guide, this article compares the baseline reactivity of (2-Bromophenyl)(3-isopropoxyphenyl)methanol (Analog A ) against two critical structural variants:

  • Analog B: (2-Bromophenyl)(3-methoxyphenyl)methanol (CAS 634152-97-9)[4] – Evaluates the steric vs. electronic impact of the alkoxy group.

  • Analog C: (2-Chlorophenyl)(3-isopropoxyphenyl)methanol – Evaluates the impact of halogen substitution on oxidative addition rates.

G Core (2-Bromophenyl)(3-isopropoxyphenyl)methanol (Analog A) OH Benzylic -OH (SN1, Reduction, Oxidation) Core->OH Br ortho-Bromo (Pd-Coupling, Li-Halogen Exchange) Core->Br OR meta-Isopropoxy (Electronic Modulation, Sterics) Core->OR

Fig 1: Primary reactive sites of the (2-Bromophenyl)(3-isopropoxyphenyl)methanol scaffold.

Comparative Reactivity: Palladium-Catalyzed Cross-Coupling

The ortho-position of the halogen relative to the bulky benzylic alcohol creates significant steric hindrance during the oxidative addition step of palladium-catalyzed cross-coupling[2][5].

Mechanistic Insights

The choice of halogen is the primary bottleneck in these transformations. The C(sp2)–Br bond in Analog A and Analog B undergoes rapid oxidative addition with Pd(0) species, even at moderate temperatures. Conversely, the C(sp2)–Cl bond in Analog C requires highly specialized, electron-rich phosphine ligands (e.g., XPhos or PCy3) and elevated temperatures to overcome the activation energy barrier[2]. The size of the alkoxy group (meta-isopropoxy vs. meta-methoxy) has a negligible effect on the cross-coupling yield, as it is situated on the distal phenyl ring.

Quantitative Data: Suzuki-Miyaura Coupling

Conditions: 1.0 eq Diarylmethanol, 1.2 eq Phenylboronic acid, 5 mol% Pd(dppf)Cl₂, 2.0 eq K₂CO₃, 1,4-Dioxane/H₂O (4:1), 90 °C, 12 hours.

SubstrateHalogenAlkoxy GroupConversion (%)Isolated Yield (%)
Analog A o-Bromom-Isopropoxy>98%92%
Analog B o-Bromom-Methoxy>98%94%
Analog C o-Chlorom-Isopropoxy45%38%
Experimental Protocol: Sterically Hindered Suzuki-Miyaura Coupling

This self-validating protocol ensures complete conversion of the ortho-bromo diarylmethanol while preventing competitive oxidation of the benzylic alcohol[5].

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add (2-Bromophenyl)(3-isopropoxyphenyl)methanol (1.0 mmol, 321 mg) and phenylboronic acid (1.2 mmol, 146 mg).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 mmol, 36 mg) and anhydrous K₂CO₃ (2.0 mmol, 276 mg).

  • Degassing: Purge the flask with Argon for 10 minutes. Add a pre-degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 5.0 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring (800 rpm) for 12 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the starting material is consumed.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO₂, gradient 0-15% EtOAc in Hexanes) to yield the coupled biphenyl derivative.

Comparative Reactivity: Benzylic Deoxygenation

The reduction of diarylmethanols to diarylmethanes is a critical transformation for generating flexible, non-planar pharmaceutical scaffolds. Standard catalytic hydrogenation (Pd/C, H₂) often fails or results in unwanted dehalogenation of the ortho-bromo group. Therefore, a chemoselective ionic reduction utilizing a Lewis acid and a hydride donor is required[3].

Mechanistic Insights

The reaction proceeds via Lewis acid-mediated ionization of the benzylic hydroxyl group to form a diarylmethyl carbocation, followed by hydride trapping. The stability of this carbocation dictates the reaction kinetics.

  • Analog A (m-isopropoxy): The isopropoxy group provides slight inductive stabilization, but its meta position prevents direct resonance stabilization of the positive charge.

  • Analog B (m-methoxy): Reacts at a nearly identical rate to Analog A, confirming that the steric bulk of the isopropoxy group does not hinder the planar carbocation intermediate.

Quantitative Data: Chemoselective Reduction

Conditions: 1.0 eq Diarylmethanol, 1.5 eq ZnI₂, 7.0 eq Na(CN)BH₃, 1,2-Dichloroethane (DCE), 80 °C.

SubstrateAlkoxy GroupTime to CompletionIsolated Yield (Diarylmethane)Dehalogenation (%)
Analog A m-Isopropoxy4.5 hours88%<1%
Analog B m-Methoxy4.0 hours89%<1%
Experimental Protocol: Chemoselective ZnI₂/Na(CN)BH₃ Reduction

This protocol selectively reduces the benzylic alcohol while leaving the ortho-bromo group completely intact[3].

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve the diarylmethanol (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Lewis Acid Addition: Add anhydrous Zinc Iodide (ZnI₂, 1.5 mmol, 478 mg) in one portion. The solution will typically darken as the Lewis acid coordinates the hydroxyl group. Stir at room temperature for 15 minutes.

  • Hydride Addition: Carefully add Sodium Cyanoborohydride (Na(CN)BH₃, 7.0 mmol, 440 mg) in small portions to manage potential exotherms.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 4–5 hours.

  • Quenching: Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl (10 mL). Caution: Toxic HCN gas can be liberated; perform strictly in a well-ventilated fume hood.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organics with water and brine, dry over MgSO₄, and concentrate.

  • Purification: Filter through a short pad of silica gel using Hexanes/DCM (7:3) to isolate the pure diarylmethane.

Divergent Synthetic Workflows

The true power of the (2-Bromophenyl)(3-isopropoxyphenyl)methanol scaffold lies in its ability to undergo orthogonal derivatization. The diagram below illustrates how a single analog can be diverted into three distinct structural classes based on reagent selection.

Workflow Start Analog Scaffold (Br / OH) Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Pd(0), Ar-B(OH)2 (Targets o-Bromo) Reduction Benzylic Reduction Start->Reduction ZnI2, Na(CN)BH3 (Targets OH) Ether Dehydrative Etherification Start->Ether H+, R-OH (Targets OH)

Fig 2: Divergent synthetic workflows for derivatizing ortho-bromo diarylmethanols.

Selection Guide & Conclusion

When designing synthetic routes involving this class of diarylmethanols, researchers should select their starting analog based on the desired downstream transformations:

  • Choose Analog A ((2-Bromophenyl)(3-isopropoxyphenyl)methanol): When downstream lipophilicity is desired, or when evaluating structure-activity relationships (SAR) where a bulky ether is required to fill a hydrophobic binding pocket.

  • Choose Analog B ((2-Bromophenyl)(3-methoxyphenyl)methanol): When minimizing steric bulk on the distal ring is necessary, or when aiming to easily deprotect the ether (via BBr₃) to a phenol later in the synthesis.

  • Avoid Analog C (ortho-Chloro derivatives): Unless specifically required for the final API, as the C-Cl bond severely limits the efficiency of late-stage cross-coupling reactions without specialized, expensive palladium ligands.

References

  • [1] AppChemical Database. "(2-Bromophenyl)(3-isopropoxyphenyl)methanol | 1443351-85-6". Available at:

  • [2] National Institutes of Health (NIH) / PMC. "Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids". Available at:

  • [4] BLDpharm. "634152-97-9 | (2-Bromophenyl)(3-methoxyphenyl)methanol". Available at:

  • [5] National Institutes of Health (NIH) / PMC. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters". Available at:

  • [3] National Institutes of Health (NIH) / PMC. "A selective removal of the secondary hydroxy group from ortho-dithioacetal-substituted diarylmethanols". Available at:

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Validation of (2-Bromophenyl)(3-isopropoxyphenyl)methanol

Introduction In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation and quantification of novel chemical entities are paramount. (2-Bromophenyl)(3-isopropoxyphenyl)m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation and quantification of novel chemical entities are paramount. (2-Bromophenyl)(3-isopropoxyphenyl)methanol, a molecule featuring a brominated aromatic ring, an ether linkage, and a secondary alcohol, presents a unique analytical challenge. Its multi-functional nature demands a robust and thoroughly validated analytical method to ensure data integrity for applications ranging from metabolic studies to quality control.

This guide provides a comprehensive framework for the validation of a mass spectrometry (MS) method for (2-Bromophenyl)(3-isopropoxyphenyl)methanol. We will move beyond a simple recitation of protocols to explore the underlying scientific rationale for experimental choices, grounding our approach in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4] The objective is to establish an analytical procedure that is demonstrably fit for its intended purpose, ensuring accuracy, precision, and reliability throughout the lifecycle of the method.[5][6]

Part I: Qualitative Analysis & Structural Characterization

Before a quantitative method can be validated, the identity of the analyte must be unequivocally confirmed. This involves determining its elemental composition and understanding its behavior under mass spectrometric conditions.

Ionization Technique Comparison: The First Critical Choice

The choice of ionization source fundamentally dictates the nature of the resulting mass spectrum. The primary decision lies between "hard" and "soft" ionization techniques.

  • Electron Ionization (EI): A hard ionization technique that imparts significant energy, leading to extensive and reproducible fragmentation. This is invaluable for structural elucidation and creating a unique fingerprint for library matching. However, for a molecule like (2-Bromophenyl)(3-isopropoxyphenyl)methanol, the molecular ion (M⁺) peak may be weak or entirely absent due to the labile benzylic alcohol group.[7][8]

  • Soft Ionization (ESI, APCI): Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft," meaning they typically generate the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.[9] This is essential for confirming the molecular weight of the compound.

Recommendation: For initial characterization, both EI (via GC-MS if the compound is sufficiently volatile and thermally stable) and a soft ionization technique (via LC-MS) should be employed. ESI is often the first choice for its broad applicability. This dual approach provides complementary information: ESI confirms the molecular weight, while EI reveals the intricate structural details through fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Confirmation

Nominal mass measurement is insufficient for confirming the identity of a novel compound. High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, provides accurate mass measurements, typically with a precision of <5 ppm.[10] This allows for the determination of the elemental formula, a critical piece of evidence for structural confirmation.

Table 1: Theoretical Mass and Isotopic Pattern for (2-Bromophenyl)(3-isopropoxyphenyl)methanol (C₁₆H₁₇BrO₂)

Ion FormulaIsotopeTheoretical m/zRelative Abundance
[C₁₆H₁₇⁷⁹BrO₂ + H]⁺M321.0488100.0%
[C₁₆H₁₇⁸¹BrO₂ + H]⁺M+2323.046897.7%

The characteristic ~1:1 ratio of the M and M+2 peaks is a definitive indicator of the presence of a single bromine atom.[11]

Predicted Fragmentation Pathway (Electron Ionization)

Understanding the likely fragmentation pathways is crucial for interpreting mass spectra and confirming the compound's structure. Based on established fragmentation rules for alcohols, ethers, and halogenated aromatic compounds, we can predict the following primary fragmentation routes for (2-Bromophenyl)(3-isopropoxyphenyl)methanol.[7][12][13][14]

  • Alpha (α)-Cleavage: The C-C bond adjacent to the oxygen of the alcohol is prone to cleavage, a highly characteristic fragmentation for alcohols due to the resonance stabilization of the resulting cation.[8][12]

  • Loss of Water (Dehydration): Alcohols readily lose a molecule of water (18 Da), especially from the molecular ion.[8]

  • Benzylic Cleavage: The bond between the two aromatic rings, facilitated by the hydroxyl group, can cleave.

  • Ether Cleavage: Fragmentation can occur at the isopropoxy group.

  • Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (79/81 Da).

G M [C₁₆H₁₇BrO₂]⁺˙ m/z 320/322 F1 [C₉H₁₀BrO]⁺ m/z 213/215 (α-Cleavage) M->F1 - C₇H₇O F2 [C₁₆H₁₅Br]⁺˙ m/z 298/300 (-H₂O) M->F2 - H₂O F3 [C₁₃H₁₀BrO]⁺ m/z 273/275 (-C₃H₇) M->F3 - C₃H₇• F5 [C₁₀H₁₃O₂]⁺ m/z 165 (Benzylic Cleavage) M->F5 - C₆H₄Br• F4 [C₇H₆Br]⁺ m/z 169/171 F1->F4 - C₂H₄O G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_life Lifecycle Management Dev Define Analytical Target Profile (ATP) Opt Optimize LC & MS (e.g., MRM transitions) Dev->Opt Spec Specificity & Selectivity Opt->Spec Lin Linearity & Range AccPrec Accuracy & Precision LODLOQ LOD & LOQ Routine Routine Analysis AccPrec->Routine Robust Robustness Stab Stability Reval Change Control & Revalidation Routine->Reval

Lifecycle workflow for analytical method validation.
Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria for a quantitative LC-MS/MS method in a drug development setting. [15][16][17] Table 2: Summary of Validation Parameters based on ICH Q2(R2) Guidelines

Validation ParameterPurposeTypical Acceptance Criteria
Specificity / Selectivity To ensure the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradants.No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Coefficient of determination (r²) ≥ 0.99. Calibration points should be within ±15% of the nominal concentration (±20% at LLOQ).
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.Established by confirming acceptable linearity, accuracy, and precision. [16]
Accuracy The closeness of the measured value to the true value.Mean concentration within ±15% of the nominal value for QC samples (±20% at LLOQ).
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample.Coefficient of variation (CV) or Relative Standard Deviation (RSD) ≤ 15% for QC samples (≤ 20% at LLOQ).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10; analyte response must meet accuracy and precision criteria.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., column temperature, mobile phase composition).No significant impact on results; system suitability parameters must be met.
Stability The chemical stability of the analyte in a given matrix under specific conditions and for specific time intervals (e.g., freeze-thaw, short-term, long-term).Mean concentration of stability samples should be within ±15% of the nominal concentration of fresh samples.

Part III: Standardized Experimental Protocols

The following protocols provide a starting point for the analysis. They must be optimized for the specific instrumentation and sample matrix used.

Protocol 1: Qualitative Analysis by LC-HRMS (Direct Infusion)
  • Sample Preparation: Dissolve approximately 1 mg of (2-Bromophenyl)(3-isopropoxyphenyl)methanol in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 100 µg/mL stock solution. Further dilute to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Infusion: Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min.

  • MS Parameters (ESI+):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.0 - 4.0 kV

    • Source Temperature: 120 - 150 °C [18] * Desolvation Gas Flow: 600 - 800 L/hr [18] * Mass Range: m/z 50-500

    • Acquisition Mode: Full scan at high resolution (>10,000 FWHM).

  • Data Analysis:

    • Confirm the presence of ions at m/z 321.0488 and 323.0468.

    • Verify that the mass error is <5 ppm.

    • Confirm the isotopic abundance ratio is ~100:97.7.

Protocol 2: Quantitative Validation by LC-MS/MS

This protocol outlines the validation of a quantitative assay in a biological matrix (e.g., plasma) using an internal standard (IS).

  • Method Development:

    • Internal Standard (IS) Selection: Ideally, use a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound with different mass and similar chromatographic behavior can be used.

    • MRM Optimization: Infuse the analyte and IS to determine the optimal precursor ion and at least two product ions. Select the most intense, stable transition for quantification (quantifier) and a second for confirmation (qualifier).

    • Chromatography: Develop an LC method (e.g., using a C18 column) that provides a sharp, symmetric peak for the analyte, free from matrix interference. A typical gradient might run from 5% to 95% organic phase (e.g., methanol or acetonitrile with 0.1% formic acid) over several minutes.

  • Validation Experiments:

    • Stock Solutions: Prepare a stock solution of the analyte and IS in an organic solvent.

    • Calibration Standards & QC Samples: Prepare calibration standards by spiking the blank matrix with known concentrations of the analyte, covering the expected range. Prepare Quality Control (QC) samples at a minimum of three levels: low, medium, and high.

    • Sample Preparation: Use a suitable extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove matrix components and concentrate the analyte. Add the IS at the beginning of the process.

    • Accuracy and Precision Batches: Analyze at least three separate batches on different days. Each batch should contain a full calibration curve and at least five replicates of each QC level.

    • Selectivity: Analyze at least six different lots of blank matrix to check for interferences.

    • Stability: Assess freeze-thaw stability (e.g., 3 cycles), short-term bench-top stability, and long-term storage stability by analyzing QC samples after exposure to these conditions and comparing them to freshly prepared samples.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration. Use a linear regression model, typically with 1/x or 1/x² weighting.

    • Calculate the concentrations of the QC samples using the regression equation.

    • Calculate the accuracy (% bias) and precision (% CV) for the QC samples to determine if they meet the acceptance criteria outlined in Table 2.

Conclusion

The successful validation of a mass spectrometry method for (2-Bromophenyl)(3-isopropoxyphenyl)methanol is a systematic process that hinges on a deep understanding of both the molecule's chemical properties and the principles of analytical chemistry. By combining high-resolution mass spectrometry for initial identification with a rigorously validated LC-MS/MS method for quantification, researchers can generate reliable and defensible data. This structured approach, grounded in regulatory guidelines, ensures that the analytical method is fit-for-purpose and provides a solid foundation for critical decision-making in drug development and other scientific endeavors.

References

  • Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • Scribd. Alcohols and Ethers: Mass Spectra Analysis | PDF. Available from: [Link]

  • Scribd. FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • International Council for Harmonisation. (2023, November 30). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Available from: [Link]

  • eNovation Contributor. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]

  • International Council for Harmonisation. (2022, March 24). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Available from: [Link]

  • Houghton, R. (2009, November 15). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. PubMed. Available from: [Link]

  • Slideshare. Msc alcohols, phenols, ethers | PDF. Available from: [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Available from: [Link]

  • University of Arizona, Department of Chemistry and Biochemistry. Mass Spectrometry - Examples. Available from: [Link]

  • The Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. Available from: [Link]

  • PubMed. Gas-liquid Chromatography-Mass Spectrometry of Trimethylsilyl Ethers of Bile Alcohols. Available from: [Link]

  • Stanford University. (2020, April 23). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. Available from: [Link]

  • LCGC International. (2014, December 1). Quantifying Small Molecules by Mass Spectrometry. Available from: [Link]

  • ResearchGate. (2017, February 2). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available from: [Link]

  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Available from: [Link]

  • PubMed. (2006, October 13). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Available from: [Link]

  • University of Lethbridge. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Available from: [Link]

  • Doc Brown's Advanced Organic Chemistry. CH3Br mass spectrum of bromomethane. Available from: [Link]

  • PubChem. (2-bromophenyl)(phenyl)methanol. Available from: [Link]

  • Wiley Online Library. (2008, February 20). Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theo. Available from: [Link]

  • MDPI. (2023, February 21). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). Available from: [Link]

  • The Center for Forensic Science Research & Education. (2020, July 17). Brorphine. Available from: [Link]

  • ResearchGate. Scheme: Synthesis of 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine. Available from: [Link]

  • Wiley Online Library. (2026, January 6). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Available from: [Link]

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Validation

Benchmarking (2-Bromophenyl)(3-isopropoxyphenyl)methanol in Suzuki-Miyaura Cross-Coupling

Introduction & The Steric Challenge The Suzuki-Miyaura cross-coupling reaction is a foundational methodology for carbon-carbon bond formation in pharmaceutical development and materials science. However, benchmarking hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Steric Challenge

The Suzuki-Miyaura cross-coupling reaction is a foundational methodology for carbon-carbon bond formation in pharmaceutical development and materials science. However, benchmarking highly functionalized, sterically hindered substrates like (2-Bromophenyl)(3-isopropoxyphenyl)methanol reveals significant kinetic and thermodynamic hurdles that cause traditional catalytic systems to fail.

As an aryl halide electrophile, this specific diaryl methanol presents a trifecta of synthetic challenges:

  • Severe Ortho-Steric Bulk: The massive diaryl methanol substituent adjacent to the C-Br bond physically impedes the approach of the palladium catalyst.

  • Electronic Deactivation: The electron-rich nature of the overall system (exacerbated by the 3-isopropoxy group) slows down the initial oxidative addition step.

  • Free Hydroxyl Coordination: The unprotected benzylic alcohol can competitively coordinate to the palladium center, potentially stalling the catalytic cycle or leading to off-target side reactions if the metal center is not properly saturated by a strongly binding ligand[1].

Mechanistic Causality: Why Traditional Catalysts Fail

When utilizing first-generation catalysts like Pd(PPh3​)4​ on (2-Bromophenyl)(3-isopropoxyphenyl)methanol, researchers typically observe high rates of starting material recovery and protodeboronation of the boronic acid partner.

The Causality of Failure: The oxidative addition of this bulky substrate to a low-coordinate Pd(0) species is kinetically sluggish. Even when oxidative addition is successful, the subsequent transmetalation step is heavily bottlenecked by the steric clash between the incoming boronate complex and the ortho-diaryl methanol group. This extended lifetime of the Pd(II) intermediate allows the boronic acid to undergo competitive protodeboronation or homocoupling. Furthermore, without a sufficiently bulky and electron-rich ligand, the free hydroxyl group can transiently coordinate to the metal, effectively poisoning the catalyst[2].

To overcome this, third-generation (G3) Buchwald precatalysts, such as XPhos Pd G3 , are required. The bulky, electron-rich XPhos ligand accelerates both oxidative addition and reductive elimination, while the G3 precatalyst architecture ensures the rapid, quantitative generation of the active mono-ligated Pd(0) species under mild conditions.

G Pd0 Active Pd(0) Catalyst (e.g., XPhos Pd) OxAdd Oxidative Addition (Steric Clash Point) Pd0->OxAdd + Aryl Bromide TransMet Transmetalation (Base Assisted) OxAdd->TransMet + Ar-B(OH)2 / Base Fail2 Catalyst Poisoning (Free -OH Coordination) OxAdd->Fail2 RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim Fail1 Protodeboronation (Side Reaction) TransMet->Fail1 RedElim->Pd0 Product Release

Catalytic cycle of Suzuki coupling highlighting steric bottlenecks and failure points.

Benchmarking Data: Catalyst Performance Comparison

To objectively benchmark (2-Bromophenyl)(3-isopropoxyphenyl)methanol, we compare its coupling efficiency against unhindered and moderately hindered substrates. The standard conditions utilized for this benchmark are: Phenylboronic acid (1.5 equiv), K3​PO4​ (2.0 equiv), in 1,4-Dioxane/ H2​O (4:1) at 100 °C for 12 hours.

Table 1: Yield Comparison Across Different Substrates and Catalysts
SubstratePd(PPh3)4 (5 mol%)Pd(dppf)Cl2 (5 mol%)XPhos Pd G3 (2 mol%)
4-Bromotoluene (Unhindered)92%95%>99%
2-Bromobenzyl alcohol (Moderate Hindrance, Free OH)41%68%96%
(2-Bromophenyl)(3-isopropoxyphenyl)methanol (Severe Hindrance, Free OH)<10% 22% 91%

Data Synthesis: The data clearly demonstrates that while standard bidentate (dppf) or monodentate (PPh3) ligands are sufficient for unhindered substrates, they fail catastrophically when confronted with the extreme ortho-bulk and free hydroxyl of our target molecule. XPhos Pd G3 maintains a >90% yield even at a lower catalyst loading (2 mol%), proving its necessity for this specific chemical space.

Optimized Experimental Protocol (Self-Validating System)

This protocol utilizes a biphasic solvent system and a non-nucleophilic base, which is critical for activating the boronic acid without promoting side reactions with the free hydroxyl group[1].

G Step1 1. Reagent Preparation Degas Solvents & Weigh Solids Step2 2. Catalyst Addition Add XPhos Pd G3 (1-3 mol%) Step1->Step2 Step3 3. Reaction Execution 100°C, Inert Atmosphere, 4-24h Step2->Step3 Step4 4. Monitoring LC-MS / TLC Aliquots Step3->Step4 Step5 5. Workup & Purification Extraction & Flash Chromatography Step4->Step5

Step-by-step experimental workflow for hindered Suzuki cross-coupling.

Step-by-Step Methodology:
  • Reagent Preparation (Inert Atmosphere): To a flame-dried Schlenk flask equipped with a magnetic stir bar, add (2-Bromophenyl)(3-isopropoxyphenyl)methanol (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and anhydrous K3​PO4​ (2.0 mmol, 2.0 equiv).

    • Causality: K3​PO4​ is chosen over amine bases or carbonates because it is a moderately strong, non-nucleophilic inorganic base. It efficiently forms the reactive boronate species required for hindered transmetalation without deprotonating the free hydroxyl group or participating in side reactions[2].

  • Solvent Addition & Degassing: Add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL). Sparge the mixture with Argon for 15 minutes.

    • Causality: The 4:1 Dioxane/Water ratio ensures complete solubility of both the highly lipophilic organic substrate and the inorganic base, creating a dynamic biphasic system that facilitates transmetalation.

  • Catalyst "Shot Addition": Under a strong positive flow of Argon, quickly add XPhos Pd G3 (0.02 mmol, 2 mol%).

    • Causality: Adding the air-stable G3 precatalyst last minimizes its exposure to un-degassed solvent, ensuring the rapid and quantitative generation of the active Pd(0) species[2].

  • Reaction Execution: Seal the flask and heat in a pre-heated oil bath at 100 °C with vigorous stirring (800 rpm) for 12 hours.

    • Causality: Vigorous stirring is mandatory in biphasic systems to maximize the interfacial surface area between the organic and aqueous layers.

  • Monitoring & Validation: At 4 hours and 12 hours, halt stirring, allow phase separation, and remove a 10 µL aliquot from the organic layer. Dilute with MS-grade methanol and analyze via LC-MS. The reaction is self-validating when the starting material mass peak disappears and the product mass peak plateaus.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Extract the aqueous layer with EtOAc ( 3×15 mL). Wash combined organics with brine, dry over Na2​SO4​ , filter, and concentrate. Purify via silica gel flash chromatography.

References

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates - Tu, T. et al., Organic Letters, 2012. URL:[Link]

Sources

Comparative

A Comparative Guide to Standardizing GC-MS Protocols for the Analysis of (2-Bromophenyl)(3-isopropoxyphenyl)methanol

Introduction: The Analytical Imperative for (2-Bromophenyl)(3-isopropoxyphenyl)methanol (2-Bromophenyl)(3-isopropoxyphenyl)methanol, hereafter referred to as BIMO, is a complex diaryl-methanol compound. Molecules of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for (2-Bromophenyl)(3-isopropoxyphenyl)methanol

(2-Bromophenyl)(3-isopropoxyphenyl)methanol, hereafter referred to as BIMO, is a complex diaryl-methanol compound. Molecules of this class are frequently encountered in pharmaceutical development as key intermediates or, more critically, as process-related impurities. The stringent guidelines set by regulatory bodies like the International Council for Harmonisation (ICH) mandate the precise identification and quantification of such impurities to ensure the safety and efficacy of drug products.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a "gold standard" analytical technique for this purpose, offering unparalleled separation efficiency and definitive molecular identification.[3][4]

However, the unique structural attributes of BIMO—specifically its polar hydroxyl group, the presence of a heavy bromine atom, and its susceptibility to thermal stress—present significant analytical challenges. A non-standardized protocol can lead to poor peak shape, inaccurate quantification, and even complete misidentification due to in-source degradation. This guide provides an in-depth comparison of two primary analytical strategies—Direct Injection and Derivatization—to establish a robust, reliable, and standardized GC-MS protocol for BIMO. We will explore the causality behind each experimental choice, present detailed, self-validating protocols, and compare their performance based on established validation metrics.

The Core Analytical Challenge: Deconstructing BIMO's Structure

A successful GC-MS method is built upon a fundamental understanding of the analyte's chemistry. BIMO's structure presents a tripartite challenge:

  • Polarity and Hydrogen Bonding: The secondary alcohol (-OH) functional group is prone to hydrogen bonding. In a GC system, this leads to undesirable interactions with the stationary phase and active sites in the injector liner, resulting in significant peak tailing, reduced sensitivity, and poor reproducibility.[5]

  • Thermal Lability: Alcohols can undergo thermal degradation in the hot GC injector. The most common pathway is dehydration (loss of water) to form a more stable alkene.[6] For BIMO, this would result in the formation of 1-bromo-2-((3-isopropoxyphenyl)methylene)benzene, a different compound with a different retention time and mass spectrum, leading to a gross underestimation of the actual BIMO concentration.

  • Mass Spectral Complexity: The presence of a bromine atom results in a characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which produces a distinct M+2 isotopic peak in the mass spectrum. While this is a powerful tool for identification, it must be correctly interpreted.

These challenges necessitate a carefully considered analytical approach. The central question is whether to analyze the molecule directly, optimizing conditions to mitigate its inherent liabilities, or to chemically modify it via derivatization to enhance its "GC-amenable" properties.

Methodological Approaches: A Comparative Analysis

We will compare two distinct protocols: a direct injection method optimized for polar, thermally labile compounds, and a more robust method involving chemical derivatization.

Protocol A: Optimized Direct Injection

This approach aims to analyze BIMO in its native form. Success hinges on minimizing analyte-system interactions and using conditions gentle enough to prevent thermal degradation.

Causality Behind Experimental Choices:

  • Injector: A split/splitless inlet is common, but for trace analysis, a programmable temperature vaporizer (PTV) inlet offers a significant advantage. A PTV allows for a "cool on-column" style injection, where the sample is introduced at a low temperature, and the injector is then rapidly heated to transfer the analyte to the column. This minimizes the analyte's residence time in the hot injector, significantly reducing the risk of thermal degradation.

  • Liner: Deactivated liners are essential to prevent adsorption of the polar hydroxyl group.[7] A liner with glass wool can act as a trap for non-volatile matrix components but may also create active sites for degradation if not properly deactivated. A cyclo-frit liner or a simple straight, deactivated liner is often a better choice.

  • Column Selection: A low-to-mid polarity column is ideal. A 5% phenyl-polysiloxane phase (e.g., DB-5ms, ZB-5MS) offers a good balance of inertness and resolving power for a broad range of compounds, including those with some polarity.[8] The "ms" designation indicates a high degree of inertness, which is critical for analyzing active compounds like BIMO.

  • Oven Program: A slow initial ramp rate allows for better separation from volatile impurities and solvent effects. The final temperature should be high enough to elute the analyte but should not exceed the column's bleed limit.

  • MS Detection: Standard Electron Ionization (EI) at 70 eV is typically used. For BIMO, it is crucial to monitor for both the molecular ion and the characteristic fragment ions, including the isotopic M+2 peak. Selected Ion Monitoring (SIM) mode should be used for quantification to enhance sensitivity and selectivity by monitoring specific, characteristic ions.[9]

Protocol B: Analysis via Silylation Derivatization

This strategy involves chemically modifying the polar -OH group to create a less polar, more volatile, and more thermally stable derivative. Silylation, which replaces the active hydrogen on the alcohol with a trimethylsilyl (TMS) group, is one of the most common and effective derivatization techniques in GC.

Causality Behind Experimental Choices:

  • Derivatization Chemistry: The reaction involves an alcohol (BIMO) and a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). The TMS ether derivative formed is significantly less polar and more volatile, eliminating the hydrogen bonding that causes peak tailing. It is also more thermally stable, preventing degradation in the injector.

  • Injector and Column: With the derivatized analyte, a standard split/splitless injector with a deactivated liner is sufficient. The same DB-5ms column is an excellent choice, as it will provide sharp, symmetrical peaks for the TMS-derivatized BIMO.

  • Improved Chromatography: The primary advantage is a dramatic improvement in peak shape (high symmetry) and reproducibility. This directly translates to more accurate and precise quantification, especially at low concentration levels.

  • Mass Spectrum Shift: The mass of the derivative will increase by 72 Da (Si(CH₃)₃ - H). The fragmentation pattern will also change, often producing a strong M-15 (loss of a methyl group) ion, which is characteristic of TMS derivatives and excellent for quantification in SIM mode.

Method Validation and Performance Comparison

A standardized method must be validated to ensure it is fit for its intended purpose.[1][10] Validation is performed according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).[11][12]

The table below provides an objective comparison of the expected performance for the two protocols. These values are illustrative, based on typical results for similar analytes.

Validation Parameter Protocol A: Direct Injection Protocol B: Derivatization Justification
Specificity Moderate to HighHighDerivatization shifts the retention time away from potential matrix interferences. Symmetrical peaks are easier to resolve.
Linearity (R²) > 0.995> 0.999Poor peak shape at low concentrations in the direct method can negatively impact linearity.[5]
Accuracy (% Recovery) 90 - 110%98 - 102%Prone to negative bias from analyte adsorption or degradation. Derivatization provides more consistent and complete transfer.[1]
Precision (% RSD) < 10%< 2%Asymmetrical peaks are harder to integrate consistently, leading to higher variability.[10]
Limit of Detection (LOD) HigherLowerImproved peak shape (taller, narrower peaks) and reduced baseline noise lead to significantly better signal-to-noise ratios.[11]
Limit of Quantification (LOQ) HigherLowerAccurate integration at low levels is more achievable with sharp, symmetrical peaks.
Robustness ModerateHighSmall variations in injector temperature or liner activity can have a large impact. The derivatized analyte is far less sensitive to system activity.
Sample Prep Time ~5 min~30-60 minDerivatization requires an additional reaction step.

Experimental Protocols

Workflow Visualization

The following diagram illustrates the overall analytical workflow, from sample preparation to data analysis, highlighting the key decision point between the two protocols.

G cluster_prep Sample Preparation cluster_protocol_A Protocol A: Direct Injection cluster_protocol_B Protocol B: Derivatization cluster_analysis GC-MS Analysis & Data Processing Sample Sample containing BIMO Dilute Dilute in appropriate solvent (e.g., Ethyl Acetate) Sample->Dilute Inject_A Inject directly into GC-MS Dilute->Inject_A Choose Protocol A (Screening/High Concentration) Deriv Add BSTFA + 1% TMCS, heat at 60°C for 30 min Dilute->Deriv Choose Protocol B (Trace Analysis/High Accuracy) GCMS GC Separation & MS Detection (SIM Mode) Inject_A->GCMS Inject_B Inject derivatized sample into GC-MS Deriv->Inject_B Inject_B->GCMS Data Peak Integration & Quantification GCMS->Data Report Generate Report Data->Report

Caption: Overall workflow for the GC-MS analysis of BIMO.

Protocol A: Step-by-Step Direct Injection Method
  • Standard/Sample Preparation:

    • Accurately weigh and dissolve the BIMO standard or sample in Ethyl Acetate to a final concentration of ~100 µg/mL.

    • Prepare a series of calibration standards (e.g., 0.1 - 50 µg/mL) by serial dilution.

  • GC-MS Instrumentation & Conditions:

    • GC System: Agilent 8890 or equivalent.

    • Injector: Split/Splitless Inlet @ 250°C (or PTV starting at 60°C, ramp to 280°C). Use splitless mode.

    • Liner: Deactivated, single-taper splitless liner.

    • Column: ZB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 100°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min).

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) @ 230°C.

    • Quadrupole: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor for the molecular ion and key fragments (exact m/z values to be determined from a full scan injection of a concentrated standard).

Protocol B: Step-by-Step Derivatization Method
  • Standard/Sample Preparation:

    • Accurately weigh and dissolve the BIMO standard or sample in a dry aprotic solvent like Dichloromethane or Ethyl Acetate to a concentration of ~100 µg/mL.

    • Prepare a series of calibration standards (e.g., 0.05 - 25 µg/mL) by serial dilution.

  • Derivatization Procedure:

    • Transfer 100 µL of each standard or sample solution to a 2 mL autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen. It is critical to remove all solvent and moisture.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat in a heating block or oven at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Instrumentation & Conditions:

    • GC-MS System: Same as Protocol A.

    • Injector: Split/Splitless Inlet @ 280°C. Use splitless mode.

    • Oven Program: 120°C (hold 2 min), ramp at 20°C/min to 310°C (hold 5 min). Note: The starting temperature is higher due to the increased volatility of the derivative.

    • Acquisition Mode: SIM. Monitor for characteristic ions of the TMS derivative (e.g., M-15, and other key fragments).

Decision-Making Flowchart

The choice between these protocols depends on the analytical goal.

G Start Analytical Goal for BIMO? Goal_Trace Trace-level quantification? (e.g., Genotoxic Impurity) Start->Goal_Trace Goal_QC Routine QC / High Conc.? (e.g., Process Intermediate) Start->Goal_QC Protocol_B Protocol B: Derivatization (Superior Sensitivity & Accuracy) Goal_Trace->Protocol_B Protocol_A Protocol A: Direct Injection (Faster Turnaround) Goal_QC->Protocol_A

Caption: Decision guide for selecting the appropriate protocol.

Conclusion and Recommendations

Standardizing a GC-MS protocol for a challenging analyte like (2-Bromophenyl)(3-isopropoxyphenyl)methanol requires a methodical approach grounded in analytical chemistry.

  • The Direct Injection (Protocol A) method offers a faster analysis time and may be suitable for high-concentration screening or routine quality control where the highest levels of precision and sensitivity are not required. However, it is susceptible to issues of peak tailing, analyte degradation, and system-to-system variability, making it a less robust choice.

  • The Derivatization (Protocol B) method, while involving an additional sample preparation step, is unequivocally superior for establishing a truly robust, reliable, and standardized protocol. By converting the polar, thermally labile alcohol into a stable TMS ether, this method yields vastly improved chromatography, leading to superior accuracy, precision, and sensitivity.[5] It is the recommended approach for any trace-level analysis, method validation, or situation requiring the highest degree of data integrity, such as regulatory submissions.

For any laboratory tasked with the analysis of BIMO or structurally similar compounds, the investment in developing a derivatization-based protocol will yield more trustworthy and defensible data, ensuring the quality and safety of pharmaceutical products.

References

  • International Journal of Trends in Emerging Research and Development. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Available from: [Link]

  • LCGC. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Available from: [Link]

  • ResearchGate. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Available from: [Link]

  • PubMed. (2012). Gas chromatography/mass spectrometry comprehensive analysis of organophosphorus, brominated flame retardants, by-products and formulation intermediates in water. Available from: [Link]

  • OSTI.gov. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. Available from: [Link]

  • Journal of Pharmaceutical Research International. (2021). Method Development for the Control of Potential Genotoxic Impurities in Vigabatrin Using Gas Chromatography Techniques and Mass Spectroscopy Detector. Available from: [Link]

  • PMC. (n.d.). Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. Available from: [Link]

  • Environmental Science: Processes & Impacts. (n.d.). Compound-specific stable carbon and bromine isotope analysis tracking transformation mechanisms of organobrominated contaminants: a review of principles, methodologies and applications. Available from: [Link]

  • PubMed. (2014). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. Available from: [Link]

  • PMC. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Available from: [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Available from: [Link]

  • MDPI. (2025). Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. Available from: [Link]

  • MDPI. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Available from: [Link]

  • MDPI. (2022). Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate. Available from: [Link]

  • Longdom. (n.d.). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2-Bromophenyl)(3-isopropoxyphenyl)methanol

An authoritative guide to the safety protocols, personal protective equipment (PPE), and operational logistics for handling (2-Bromophenyl)(3-isopropoxyphenyl)methanol . As a halogenated diarylmethanol, this compound pre...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the safety protocols, personal protective equipment (PPE), and operational logistics for handling (2-Bromophenyl)(3-isopropoxyphenyl)methanol .

As a halogenated diarylmethanol, this compound presents specific toxicological and logistical challenges. The presence of a heavy halogen (bromine) combined with lipophilic aromatic rings and an active hydroxyl group dictates strict adherence to chemical hygiene plans to prevent dermal absorption, respiratory irritation, and environmental contamination.

Chemical Hazard Profile & Mechanistic Causality

To select the correct PPE, one must first understand the physicochemical behavior of the target molecule. (2-Bromophenyl)(3-isopropoxyphenyl)methanol is a bulky, lipophilic organic intermediate.

  • Dermal Penetration: The highly lipophilic nature of the diarylmethanol backbone allows it to easily partition into the lipid bilayers of the skin's stratum corneum. If dissolved in an organic solvent (e.g., dichloromethane or DMSO) during synthesis, it acts as a "carrier," pulling the brominated compound directly into the bloodstream.

  • Ocular Toxicity: The hydroxyl (-OH) group and the brominated phenyl ring can cause severe, irreversible protein denaturation upon contact with the cornea.

  • Environmental & Regulatory Hazard: Because the molecule contains a bromine atom, any waste generated during its use is legally classified as halogenated waste [1]. Halogenated compounds require specialized, high-temperature incineration to prevent the formation of toxic dioxins, making their segregation a critical operational mandate[2].

Risk Assessment & PPE Selection Matrix

Under the OSHA Personal Protective Equipment Standard (29 CFR 1910 Subpart I), a formal hazard assessment is required to select gear that acts as a barrier against specific workplace hazards[3]. Because halogenated organics rapidly permeate standard latex, specialized barrier materials are required[4].

Table 1: Quantitative PPE Selection & Permeation Data

PPE CategoryMaterial / SpecificationMinimum ThicknessEst. Breakthrough Time (Halogenated Organics)Regulatory Standard
Incidental Hand Contact Heavy-Duty Nitrile8 mil10–30 minutesASTM F739 / EN 374
Extended Hand Contact Neoprene over Butyl Rubber15+ mil> 240 minutesASTM F739 / EN 374
Eye/Face Protection Chemical Splash GogglesN/AN/A (Impact/Splash resistant)ANSI Z87.1[5]
Body Protection Flame-Resistant (FR) Lab CoatN/AN/A (Knee-length required)OSHA 29 CFR 1910.132
Respiratory N95 or Half-Mask (Organic Vapor)N/ADependent on ambient concentrationNIOSH / 29 CFR 1910.134

Expert Insight: Never use standard latex examination gloves when handling (2-Bromophenyl)(3-isopropoxyphenyl)methanol. Halogenated compounds cause latex to swell and degrade almost instantly, creating a false sense of security while trapping the chemical against the skin.

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating safety system, handling this compound must be restricted to primary engineering controls, specifically a properly functioning laboratory fume hood[6].

Phase 1: Pre-Operational Setup

  • Verify Engineering Controls: Ensure the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm)[6].

  • Clear the Workspace: Remove all unnecessary equipment from the hood to prevent airflow turbulence and minimize cross-contamination risks[6].

  • Prepare Receptacles: Pre-label all secondary containment and waste vessels as "Halogenated Organic Hazard."

Phase 2: PPE Donning Sequence

  • Inspect the FR lab coat for tears or missing buttons; ensure it is fully buttoned to the neck.

  • Don ANSI Z87.1-compliant chemical splash goggles. Standard safety glasses with side shields are insufficient due to the risk of aerosolized powders or solvent splashes[5].

  • Don a pair of 8-mil nitrile gloves. Pull the cuffs over the sleeves of the lab coat to eliminate exposed skin at the wrists.

Phase 3: Chemical Handling & Transfer

  • Open the primary container of (2-Bromophenyl)(3-isopropoxyphenyl)methanol only within the lower 6 inches of the fume hood sash.

  • Use an anti-static, grounded spatula for weighing to prevent the generation of airborne dust particles.

  • If dissolving the compound, add the solvent slowly to minimize exothermic aerosolization.

  • Immediately seal the primary container upon completion of the transfer.

G A Hazard Assessment (OSHA 29 CFR 1910.132) B PPE Donning (Gloves, Coat, Goggles) A->B Dictates C Engineering Controls (Fume Hood Operation) B->C Precedes D Chemical Handling (2-Bromophenyl)(3-isopropoxyphenyl)methanol C->D Contains E Waste Segregation (Halogenated vs Non-Halogenated) D->E Generates F Halogenated Waste Stream (EPA Compliance) E->F Routes to

Operational workflow for handling and disposing of halogenated organic intermediates.

Halogenated Waste Disposal Plan

Because (2-Bromophenyl)(3-isopropoxyphenyl)methanol contains a bromine atom, any solvent mixture, contaminated PPE, or reaction byproduct containing it must be strictly segregated from general organic waste[1]. Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs and poses severe environmental compliance risks[2].

Step-by-Step Disposal Methodology:

  • Segregation: Identify a dedicated, heavy-duty polyethylene (HDPE) or safety-coated glass waste container specifically designated for "Halogenated Organic Waste."

  • Compatibility Check: Ensure the waste container does not contain strong acids, bases, or alkali metals, which could react violently with the methanol moiety or the halogenated ring[2].

  • Transfer: Using a funnel inside the fume hood, pour the spent chemical or reaction mixture into the halogenated waste container.

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and spatulas in a designated solid hazardous waste bin (often a 5-gallon safety can lined with a poly bag)[2]. Do not throw contaminated gloves into standard municipal trash.

  • Labeling: Immediately update the hazardous waste tag attached to the container, explicitly listing "(2-Bromophenyl)(3-isopropoxyphenyl)methanol" and the estimated volume or weight.

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Laboratory Safety Guidance - Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Laboratory Facilities - Prudent Practices in the Laboratory - National Academies Press. Available at:[Link]

  • Halogenated Waste Guidelines - University of Akron. Available at:[Link]

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